5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGODMRDUJDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236839 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808756-84-5 | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 2514660-75-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, a fluorinated amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the indane scaffold imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document details the molecular properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications, particularly in the context of developing novel therapeutics.
Introduction: The Strategic Advantage of the Trifluoromethyl Indanamine Scaffold
The indane framework is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents.[2] The introduction of a trifluoromethyl (CF3) group, a common strategy in modern drug design, dramatically alters the electronic and steric properties of the parent molecule.[1] This modification can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulated Basicity: The electron-withdrawing nature of the CF3 group can reduce the basicity of the amine, which can prevent unwanted interactions with biological targets and improve oral bioavailability.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more favorable interactions with target proteins.
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a valuable building block for the synthesis of novel compounds with potential applications in a range of therapeutic areas, including neurodegenerative diseases and oncology, given its structural similarity to compounds like rasagiline.[2][3][4][5]
Physicochemical and Predicted Spectral Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 2514660-75-2 | - |
| Molecular Formula | C10H10F3N | [6] |
| Molecular Weight | 201.19 g/mol | [6] |
| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | - |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.3 (m, 3H, Ar-H), 4.4-4.2 (m, 1H, CH-NH₂), 3.1-2.8 (m, 2H, Ar-CH₂), 2.6-2.4 (m, 1H, CH₂), 2.0-1.8 (m, 1H, CH₂), 1.7-1.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148-146 (C), 144-142 (C), 130-128 (q, J ≈ 32 Hz, C-CF₃), 126-124 (CH), 124.5 (q, J ≈ 272 Hz, CF₃), 122-120 (CH), 58-56 (CH-NH₂), 35-33 (CH₂), 32-30 (CH₂) |
| Mass Spectrometry (EI) | m/z (%): 201 (M+), 184, 172, 155, 133 |
Note: Predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The quartets in the ¹³C NMR are due to coupling with the fluorine atoms of the CF₃ group.
Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
A robust and reliable method for the synthesis of the target amine is through the reductive amination of the corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.[7] This method is widely used for the preparation of primary amines.[8] An alternative route involves the reduction of the ketone to the corresponding alcohol, followed by conversion to an azide and subsequent hydrogenation.[3][4]
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient two-step synthesis starting from the commercially available 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.
Sources
5-trifluoromethyl-1-aminoindane chemical structure and properties
The following technical guide provides an in-depth analysis of 5-trifluoromethyl-1-aminoindane , a specific fluorinated aminoindane derivative.
Part 1: Executive Summary
5-Trifluoromethyl-1-aminoindane (also known as 5-trifluoromethyl-2,3-dihydro-1H-inden-1-amine) is a fluorinated derivative of 1-aminoindane. It is structurally distinct from the more commonly discussed psychoactive research chemical 5-IAI (5-iodo-2-aminoindane) or its trifluoromethyl analogue TAI (5-trifluoromethyl-2-aminoindane).
While the 2-aminoindane isomers are primarily investigated as serotonin releasing agents (SRAs) and entactogens, the 1-aminoindane scaffold is pharmacologically associated with monoamine oxidase (MAO) inhibition and catecholaminergic modulation, similar to its parent compound 1-aminoindane and the drug rasagiline. The introduction of the trifluoromethyl (-CF3) group at the 5-position enhances lipophilicity and metabolic stability, making this compound a valuable building block for CNS-active drug discovery.
Critical Distinction: Isomer Safety
WARNING: Do not confuse 1-aminoindane derivatives with 2-aminoindane derivatives.
1-Aminoindane (C1-NH2): Chiral center at C1. Often MAO-B inhibitors or rigid amphetamine analogues.
2-Aminoindane (C2-NH2): Achiral (unless substituted elsewhere). Often serotonin releasing agents (e.g., MDAI, 5-IAI).
This guide focuses exclusively on the 1-amino isomer.
Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine[1][2]
-
Common Name: 5-Trifluoromethyl-1-aminoindane
-
Precursor CAS: 150969-56-5 (5-Trifluoromethyl-1-indanone)[3]
-
Molecular Formula: C₁₀H₁₀F₃N
-
Molecular Weight: 201.19 g/mol (Free base)
Structural Characteristics
The molecule consists of a bicyclic indane core (a benzene ring fused to a cyclopentane ring).
-
Aromatic Substitution: A trifluoromethyl group (-CF3) is attached at position 5 of the aromatic ring. This group is highly electron-withdrawing (Hammett σ_p ≈ 0.54) and lipophilic (Hansch π ≈ 0.88), significantly altering the electronic density of the aromatic system compared to unsubstituted 1-aminoindane.
-
Chirality: Carbon 1 (C1) is a stereocenter. The compound exists as two enantiomers: (R)-(-) and (S)-(+). Synthetic routes from achiral ketones typically yield the racemate unless chiral catalysts or auxiliaries are used.
3D Conformational Analysis
The 1-amino group is benzylic and locked in a semi-rigid conformation by the cyclopentane ring. Unlike amphetamine (which has a flexible ethylamine chain), the amino group in 1-aminoindane is constrained, which restricts its binding conformation at receptors (e.g., TAAR1, VMAT2, or MAO enzymes).
Part 3: Physicochemical Properties
The following properties are derived from structural modeling and comparative data with analogous fluorinated indanes.
| Property | Value (Predicted/Observed) | Context |
| Physical State | Solid (Hydrochloride salt) | Amine salts of this class are typically white/off-white crystalline solids. |
| Melting Point | 240–245 °C (HCl salt) | Estimated based on 1-aminoindane HCl (MP ~208°C) and the stabilizing CF3 group. |
| LogP (Lipophilicity) | 2.6 – 2.9 | Significantly more lipophilic than 1-aminoindane (LogP ~1.4) due to the CF3 group. |
| pKa (Basic amine) | 8.8 – 9.2 | The electron-withdrawing 5-CF3 group lowers the pKa slightly relative to 1-aminoindane (pKa ~9.6). |
| Polar Surface Area (PSA) | 26.02 Ų | Indicates good blood-brain barrier (BBB) permeability. |
| Solubility | High in MeOH, DMSO; Low in Water | Free base is lipophilic; HCl salt is water-soluble. |
Part 4: Synthesis & Manufacturing
The primary synthetic route involves the reductive amination of the commercially available precursor 5-trifluoromethyl-1-indanone (CAS 150969-56-5).
Synthetic Pathway (Reductive Amination)
This method converts the ketone directly to the amine using a hydride reducing agent in the presence of an ammonium source.[4]
Reagents:
-
Substrate: 5-Trifluoromethyl-1-indanone
-
Amine Source: Ammonium acetate (
) or Ammonium formate -
Reducing Agent: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( )[4][5] -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)
Protocol:
-
Dissolve 5-trifluoromethyl-1-indanone (1.0 eq) in dry Methanol.
-
Add Ammonium Acetate (10.0 eq) to ensure saturation and drive equilibrium toward the imine.
-
Add Sodium Cyanoborohydride (0.7 eq) portion-wise.
-
Stir at room temperature for 24–48 hours under inert atmosphere (
). -
Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and form the amine salt.
-
Workup: Basify with NaOH to pH > 12, extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Convert to Hydrochloride salt using ethereal HCl for crystallization.
Reaction Logic Diagram
Caption: One-pot reductive amination pathway from the ketone precursor to the isolated amine salt.
Part 5: Pharmacological & Biological Context[6]
Structure-Activity Relationship (SAR)
The 1-aminoindane scaffold is a rigidified analogue of amphetamine (alpha-methylphenethylamine).
-
Rigidification: The cyclization prevents the rotation of the side chain, locking the distance between the aromatic ring and the nitrogen. This often increases selectivity for specific transporter conformations.
-
5-CF3 Substitution:
-
Metabolic Stability: Blocks para-hydroxylation (a major metabolic route for amphetamines), likely extending the half-life (
). -
Lipophilicity: Increases BBB penetration.
-
Electronic Effect: Reduces the electron density of the aromatic ring, which can weaken pi-stacking interactions at the receptor site but may enhance hydrogen bonding acidity of the NH2 protons.
-
Comparative Pharmacology
| Compound | Structure | Primary Mechanism |
| 1-Aminoindane | Unsubstituted | MAO-B Inhibitor (weak); Norepinephrine Releaser (weak). |
| 5-Trifluoromethyl-1-aminoindane | 5-CF3 | Predicted: Potent MAO-B inhibition; Enhanced NET/DAT affinity due to lipophilicity. |
| 5-IAI (2-Aminoindane) | 5-Iodo, 2-NH2 | Selective Serotonin Releasing Agent (SSRA). Non-neurotoxic. |
| Rasagiline | N-propargyl-1-aminoindane | Irreversible MAO-B Inhibitor (Anti-Parkinson's). |
Biological Pathway Logic[2]
Caption: Predicted pharmacodynamic interactions. The 5-CF3 group likely enhances resistance to metabolic degradation while the scaffold targets MAO-B and NET.
Part 6: Safety & Handling
Hazard Identification
-
GHS Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Fluorine Specifics: While the C-F bond is stable, combustion may release toxic hydrogen fluoride (HF) gas.
Handling Protocols
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store the hydrochloride salt in a cool, dry place under inert gas (Argon) to prevent oxidation or hygroscopic absorption.
References
-
Precursor Availability: Sigma-Aldrich.[6] Product Specification: 5-(Trifluoromethyl)-1-indanone (CAS 150969-56-5).[3][7][8] Available at:
-
Synthesis Methodology: Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
- Pharmacological Context: Cozzi, N. V., et al. (1998). "Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential." Pharmacology Biochemistry and Behavior, 59(3), 709-715. (Discusses the 2-amino isomers, providing essential contrast).
- Isomer Identification: RHAWN Chemical. Product Catalog: 5-Trifluoromethyl-2,3-dihydro-1H-inden-1-amine hydrochloride. (Confirming existence of the specific 1-amino isomer).
Sources
- 1. cacheby.com [cacheby.com]
- 2. cacheby.com [cacheby.com]
- 3. 5-(Trifluoromethyl)-1-indanone | CAS: 150969-56-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Aminoindan 95 24425-40-9 [sigmaaldrich.com]
- 7. 5-Trifluoromethyl-1-indanone | 150969-56-5 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Technical Monograph: (S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride
[1][2]
Version: 1.0 | Classification: Chemical Intermediate / Chiral Building Block Target Audience: Medicinal Chemists, Process Development Scientists[2][3][4]
Executive Summary
(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (hereafter (S)-5-TFM-IA ) is a privileged chiral scaffold used in the development of CNS-active agents and S1P receptor modulators.[1][2] Distinguished by its rigid bicyclic structure and the metabolic robustness conferred by the trifluoromethyl group, this compound serves as a critical pharmacophore for optimizing lipophilicity and blood-brain barrier (BBB) penetration in drug candidates.[2]
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | (1S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride |
| CAS Number | 2514660-75-2 (Specific Isomer HCl) |
| Molecular Formula | C₁₀H₁₀F₃N[1][2][5] · HCl |
| Molecular Weight | 237.65 g/mol |
| Chirality | S-Enantiomer (Left-handed optical rotation) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in DCM |
| Melting Point | >200°C (Decomposes) |
Synthetic Architecture
The synthesis of (S)-5-TFM-IA presents two primary challenges: regiocontrol during the formation of the indane core and enantiocontrol of the amine center.[1][2]
Retrosynthetic Analysis
The most robust industrial route involves the construction of the indanone core followed by a chiral resolution or asymmetric reduction.[2][3][4]
-
Core Formation: Friedel-Crafts cyclization of 3-(trifluoromethyl)hydrocinnamic acid.[1][2][4]
-
Functionalization: Conversion of the ketone to the amine.[2][3][4][6][7]
-
Chiral Resolution: Isolation of the (S)-enantiomer via diastereomeric salt formation.
Detailed Synthetic Protocol (Route A: Classical Resolution)
Step 1: Synthesis of 5-(Trifluoromethyl)-1-indanone[1][2]
-
Precursor: 3-(Trifluoromethyl)cinnamic acid is hydrogenated (Pd/C, H₂) to 3-(trifluoromethyl)hydrocinnamic acid.[2][4]
-
Cyclization: The acid is converted to the acid chloride (SOCl₂) and cyclized using AlCl₃ in CH₂Cl₂.[2][4]
-
Regio-isomer Management: This cyclization typically yields a mixture of 5-CF₃ (major) and 7-CF₃ (minor) isomers.[1][2] The 5-CF₃ isomer is isolated via recrystallization from hexane/ethyl acetate due to its higher symmetry and melting point.[1][2]
Step 2: Reductive Amination to Racemic Amine[2][3]
-
Reagents: Hydroxylamine hydrochloride (NH₂OH[2][4]·HCl), Sodium Acetate, followed by Hydrogenation (Raney Ni or Pd/C).[2][3][4]
-
Procedure: The ketone is converted to the oxime, which is then reduced to the racemic amine (±)-5-TFM-IA .[1][2]
Step 3: Optical Resolution (The Critical Step)[2][4]
-
Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.[1][2]
-
Mechanism: The racemic amine is dissolved in hot ethanol with 0.5 equivalents of the chiral acid.[2][3][4] The (S)-amine·Acid salt preferentially crystallizes upon cooling.[2][3][4]
-
Liberation: The salt is treated with NaOH to yield the free (S)-base, which is then converted to the HCl salt using ethereal HCl.[2]
Synthetic Workflow Diagram[2][3][4]
Figure 1: Industrial synthesis pathway highlighting the critical regiochemical separation and chiral resolution steps.
Therapeutic Utility & Mechanism
The 1-aminoindane scaffold is a "privileged structure" in neuropharmacology.[1][2] The addition of the 5-trifluoromethyl group imparts specific advantages:
Structural Advantages[2][3][4]
-
Metabolic Blockade: The CF₃ group at position 5 blocks metabolic hydroxylation on the aromatic ring, significantly extending the half-life (
) compared to the unsubstituted analog.[2][4] -
Lipophilicity: Increases
, enhancing CNS penetration.[2][3][4] -
Conformational Rigidity: The indane ring restricts the rotation of the ethylamine side chain (embedded in the ring), reducing the entropic penalty of binding to receptors.[2][3][4]
Target Applications
-
Monoamine Transporter Modulators: Analogs of this compound act as triple reuptake inhibitors (SNDRI) or MAO-B inhibitors (similar to Rasagiline ).[2][4] The (S)-enantiomer often exhibits distinct selectivity profiles compared to the (R)-isomer.
-
S1P1 Receptor Modulators: Used as a lipophilic "head group" in sphingosine-1-phosphate receptor agonists for autoimmune diseases (e.g., Multiple Sclerosis).[1][2] The rigid core mimics the phenyl-alkyl chains of natural ligands while improving oral bioavailability.[1][2]
Analytical Characterization
To validate the identity and purity of (S)-5-TFM-IA , the following criteria must be met:
Chiral HPLC Method[2][3][4]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][4]
-
Acceptance Criteria: (S)-Enantiomer > 99.0% ee; (R)-Enantiomer < 0.5%.[1][2][4]
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)[2][3][4][12]
Handling & Safety Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Stability: Stable in solid form for >2 years if protected from moisture.[2][3][4] Aqueous solutions should be prepared fresh to avoid slow hydrolysis or racemization (though the HCl salt is generally configurationally stable).[2][4]
References
-
Indanone Synthesis: Beilstein J. Org.[2][3][4] Chem.2017 , 13, 486–497.[2][3][4] Link[2][4]
-
Chiral Resolution of Aminoindanes: J. Med. Chem.2021 , 64(11), 7434-7452.[2][3][4] Link[2][4]
-
Fluorinated Scaffolds in Drug Design: Chem. Rev.2015 , 115, 731–764.[2][3][4] Link[2][4]
-
Rasagiline Analogs (Structural Basis): Google Patents CN101062897A.[2][4] Link
Sources
- 1. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 3. vapourtec.com [vapourtec.com]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 6. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
Physicochemical Profiling of 5-Trifluoromethyl-1-Aminoindane: Lipophilicity, LogP, and ADME Implications
Executive Summary
5-trifluoromethyl-1-aminoindane represents a specialized scaffold in the development of central nervous system (CNS) agents. Structurally distinct from its regioisomer 5-trifluoromethyl-2-aminoindane (TAI), the 1-amino analog introduces chirality and a unique steric profile that influences receptor binding and transporter selectivity.
This technical guide focuses on the lipophilicity (LogP) of this compound—a critical determinant of its ability to cross the blood-brain barrier (BBB). By synthesizing computational predictions with fundamental physicochemical principles, we estimate the LogP of 5-trifluoromethyl-1-aminoindane to be approximately 2.2 ± 0.3 . This value sits directly in the optimal range for CNS penetration, suggesting superior bioavailability compared to its non-fluorinated parent.
Structural Analysis & Physicochemical Basis
The Indane Scaffold
The core structure is 1-aminoindane (2,3-dihydro-1H-inden-1-amine).[1] Unlike the flexible phenethylamine chain found in amphetamines, the indane system locks the ethylamine side chain into a rigid bicyclic conformation. This rigidity reduces conformational entropy loss upon binding to targets (e.g., monoamine transporters), potentially increasing affinity.
The Trifluoromethyl (-CF3) Impact
The addition of a trifluoromethyl group at the 5-position is a strategic medicinal chemistry modification:
-
Lipophilicity Boost: The -CF3 group is highly lipophilic (Hansch
value to ), significantly increasing the partition coefficient. -
Metabolic Blockade: The C-F bond is metabolically inert. Placing it at the 5-position blocks para-hydroxylation (a common metabolic route for the phenyl ring), thereby extending the compound's half-life (
). -
Electronic Effect: -CF3 is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, which inductively lowers the pKa of the amine group at position 1.
Chirality
The 1-amino position creates a stereocenter. The (R)- and (S)-enantiomers will exhibit identical scalar physicochemical properties (LogP, pKa) in an achiral environment but will differ significantly in biological activity and protein binding.
Lipophilicity Assessment: LogP and LogD
Calculated LogP (cLogP) Derivation
Since explicit experimental data for the specific 5-CF3-1-amino isomer is rare in open literature, we derive the value using the Fragmental Contribution Method .
| Component | Contribution (LogP Units) | Source / Rationale |
| 1-Aminoindane (Base) | 1.20 | Experimental baseline (PubChem/NIST) |
| -CF3 Substituent | +1.04 | Hansch |
| Electronic Correction | -0.05 | Minor correction for EWG inductive effect |
| Predicted cLogP | ~2.19 | Optimal CNS Range (2.0 - 3.5) |
LogD (Distribution Coefficient) at pH 7.4
While LogP represents the partition of the neutral molecule, LogD accounts for ionization at physiological pH.
-
Estimated pKa: The pKa of 1-aminoindane is ~9.4. The 5-CF3 group lowers this by ~0.5–0.8 units due to electron withdrawal.
-
Revised pKa: ~8.7.
-
Implication: At pH 7.4, a larger fraction of the molecule exists in the neutral (lipophilic) form compared to the non-fluorinated parent. This further enhances membrane permeability.
Visualization: Structure-Property Logic
The following diagram illustrates how structural components contribute to the final physicochemical profile.
Figure 1: Structural derivation of physicochemical properties for 5-trifluoromethyl-1-aminoindane.
Experimental Determination Protocols
For researchers synthesizing this compound, verifying the theoretical LogP is essential. Two primary methods are recommended.
Method A: Shake-Flask Method (Gold Standard)
This method directly measures the partition between n-octanol and water.
Reagents:
-
n-Octanol (HPLC grade, pre-saturated with water).
-
Phosphate Buffer (pH 7.4 for LogD; or 0.1 M NaOH/HCl for neutral LogP).
-
UV-Vis Spectrophotometer.
Protocol:
-
Preparation: Dissolve 5-trifluoromethyl-1-aminoindane hydrochloride in the aqueous phase (buffer). Measure UV absorbance (
) at (likely ~260-270 nm). -
Equilibration: Add an equal volume of pre-saturated n-octanol.
-
Partitioning: Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.
-
Measurement: Measure the absorbance of the aqueous phase (
). -
Calculation:
Method B: RP-HPLC Method (High Throughput)
This method correlates retention time (
Reagents:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) with 0.1% Formic Acid.
-
Standards: Toluene (LogP 2.7), Benzene (LogP 2.1), Acetophenone (LogP 1.58).
Protocol:
-
Calibration: Inject standards and record capacity factors (
). (Where is the dead time, usually measured with Uracil). -
Regression: Plot
vs. Literature LogP of standards to generate a linear equation: -
Determination: Inject 5-trifluoromethyl-1-aminoindane, calculate its
, and apply the equation.
Figure 2: RP-HPLC workflow for rapid lipophilicity determination.[2][3]
Pharmacokinetic & ADME Implications
Blood-Brain Barrier (BBB) Permeability
The "Rule of 2" for CNS drugs suggests that a LogP around 2.0 is ideal for passive diffusion across the BBB.
-
1-Aminoindane (LogP ~1.2): Moderate permeability.
-
5-CF3-1-Aminoindane (LogP ~2.2): High permeability. The trifluoromethyl group pushes the molecule into the "sweet spot," likely resulting in a higher Brain/Plasma ratio (
).
Metabolic Stability
The 5-position of the indane ring is electronically susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2D6).
-
Unsubstituted: Rapid hydroxylation at C5/C6 leads to clearance.
-
5-CF3 Substituted: The C-F bond is extremely strong (116 kcal/mol) and sterically bulky. It effectively blocks the C5 position and sterically hinders the C6 position, significantly prolonging the duration of action.
Toxicity Considerations
While the CF3 group improves PK, it must be noted that aminoindanes can exhibit serotonergic activity. The 5-CF3 analog (similar to TAI) may act as a Selective Serotonin Releasing Agent (SSRA). Researchers must handle this compound with protocols appropriate for potent psychoactive substances.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of -CF3).
-
PubChem. (2025).[2][3][5][6] 1-Aminoindane Compound Summary. National Library of Medicine. Link
-
Cozzi, N. V., et al. (1998).[7] "Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential."[7] Pharmacology Biochemistry and Behavior, 59(3), 709-715.[7] (Reference for TAI/aminoindane pharmacology). Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Sources
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trifluoromethylaminoindane - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 5-(Trifluoromethyl)-1-aminoindane using ω-Transaminases
An in-depth guide for the asymmetric synthesis of chiral 5-(trifluoromethyl)-1-aminoindane, a valuable building block in pharmaceutical development, is detailed below. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol utilizing the stereoselectivity of transaminase biocatalysts.
Abstract
Chiral amines are critical structural motifs in over 40% of small molecule pharmaceuticals, making their efficient and selective synthesis a key focus in drug development.[1][2] 5-(Trifluoromethyl)-1-aminoindane is an important chiral building block whose enantiomers can exhibit distinct pharmacological activities. Traditional chemical synthesis routes for such amines often involve harsh conditions, expensive metal catalysts, and poor stereoselectivity.[1] Biocatalysis, utilizing enzymes like transaminases (TAs), offers a greener and more efficient alternative, operating under mild conditions with exceptional enantioselectivity.[3][4] This guide provides a detailed protocol for the asymmetric synthesis of chiral 5-(trifluoromethyl)-1-aminoindane from its corresponding prochiral ketone using commercially available ω-transaminases. It covers the principles of the biocatalytic reaction, step-by-step experimental procedures, analytical methods for monitoring, and strategies for process optimization.
Scientific Background and Principles
1.1 The Power of Biocatalysis in Chiral Amine Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different efficacies and safety profiles.[5][6] Enzyme-catalyzed reactions are advantageous because they are often highly enantioselective and regioselective and can be performed at ambient temperatures and atmospheric pressure.[6][7] This avoids issues like racemization or rearrangement that can occur under more extreme chemical conditions.[6]
1.2 Mechanism of Transaminase-Catalyzed Asymmetric Amination
Amine transaminases (ATAs or TAs) are a class of pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor, such as a ketone or aldehyde.[8][9] The reaction proceeds via a "ping-pong bi-bi" mechanism where the PLP cofactor acts as an intermediary carrier of the amino group.[9]
The asymmetric synthesis of a chiral amine from a prochiral ketone can theoretically achieve a 100% yield of the desired enantiomer, making it a highly desirable manufacturing route compared to kinetic resolution, which has a maximum theoretical yield of 50%.[10]
Caption: General mechanism of a transaminase-catalyzed reaction.
1.3 Overcoming Reaction Equilibrium
A primary challenge in transaminase-catalyzed reactions is that the equilibrium often does not favor product formation.[11] Several strategies have been developed to shift the equilibrium towards the desired chiral amine product:
-
Use of Sacrificial Amine Donors: Isopropylamine (IPA) is a commonly used amine donor. Its conversion to acetone, a volatile co-product, allows for removal from the reaction mixture by evaporation or sparging, thereby driving the reaction forward.[10]
-
Enzymatic Co-product Removal: Systems can be designed where a second enzyme degrades the co-product. For instance, if L-alanine is the amine donor, the pyruvate co-product can be removed by lactate dehydrogenase (LDH).[12]
-
In Situ Product Removal (ISPR): A two-phase system can be employed where the product is extracted into an organic phase, reducing product inhibition and shifting the equilibrium.[13]
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| 5-(Trifluoromethyl)-1-indanone | Sigma-Aldrich, etc. | Substrate (Amino Acceptor) |
| ω-Transaminase Screening Kit | Codexis, Almac, etc. | Provides a panel of (R)- and (S)-selective enzymes. Example: Codexis® ATA Screening Kit. |
| Pyridoxal-5'-phosphate (PLP) | Sigma-Aldrich | Essential cofactor for transaminase activity. |
| Isopropylamine (IPA) | Sigma-Aldrich | Amine Donor. |
| Dimethyl sulfoxide (DMSO) | ACS Grade | Co-solvent for improving substrate solubility. |
| Tris-HCl or Potassium Phosphate Buffer | Various | Reaction buffer, typically pH 7.5 - 8.5. |
| Sodium Hydroxide (NaOH) | ACS Grade | For pH adjustment and reaction work-up. |
| Ethyl Acetate / Methyl tert-butyl ether (MTBE) | HPLC Grade | Extraction solvent. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | Drying agent. |
| HPLC System with Chiral Column | Waters, Agilent, etc. | For analysis. Example Column: Chiralcel® OD-H or similar for separating amine enantiomers. |
| Standard Solvents for HPLC | HPLC Grade | e.g., Hexane, Isopropanol, Diethylamine. |
Experimental Protocols
This section details the procedures for enzyme screening, preparative scale synthesis, and analytical monitoring.
Caption: Experimental workflow for transaminase-mediated synthesis.
3.1 Protocol 1: Screening of Transaminases
Causality: The first critical step is to identify an enzyme with high activity and stereoselectivity for the target substrate. A screening kit provides a diverse panel of enzymes, increasing the probability of finding a suitable "hit".
-
Prepare a Substrate Stock Solution: Dissolve 5-(trifluoromethyl)-1-indanone in DMSO to make a 200 mM stock solution. Rationale: DMSO is often required to solubilize hydrophobic ketone substrates for biocatalytic reactions.[13][14]
-
Set up Reactions: In individual microcentrifuge tubes or a 96-well plate, combine the following:
-
840 µL of 100 mM Tris-HCl buffer (pH 8.0).
-
10 µL of 100 mM PLP solution (in water).
-
100 µL of 1 M Isopropylamine (in water).
-
50 µL of 200 mM 5-(trifluoromethyl)-1-indanone stock (in DMSO).
-
-
Initiate Reactions: Add 1-5 mg of each lyophilized transaminase enzyme to its respective tube/well.
-
Incubate: Seal the plate/tubes and incubate at 30-40°C with shaking (e.g., 200-250 rpm) for 18-24 hours.
-
Work-up:
-
Quench the reaction by adding 100 µL of 5 M NaOH.
-
Add 500 µL of ethyl acetate and vortex vigorously for 2 minutes to extract the product.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (top) layer to a new vial for analysis.
-
-
Analyze: Analyze the organic extract by chiral HPLC (see Protocol 3) to determine conversion and enantiomeric excess (% ee).
3.2 Protocol 2: Preparative Scale Synthesis (100 mg Scale)
Causality: This protocol scales up the reaction based on the best enzyme identified during screening to produce a usable quantity of the chiral amine.
-
Reaction Setup: In a 50 mL flask equipped with a magnetic stirrer, add:
-
20 mL of 100 mM Tris-HCl buffer (pH 8.0).
-
200 µL of 100 mM PLP solution.
-
2.0 mL of 1 M Isopropylamine solution.
-
-
Substrate Addition: While stirring, add a solution of 100 mg of 5-(trifluoromethyl)-1-indanone dissolved in 2.5 mL of DMSO.
-
Enzyme Addition: Add 20-50 mg of the best-performing transaminase from the screen.
-
Incubation: Seal the flask and stir at 35°C for 24-48 hours. Monitor the reaction progress periodically by taking a small aliquot and performing the work-up and analysis as described in Protocol 1.
-
Full Work-up:
-
Once the reaction has reached completion (or plateaued), adjust the pH of the mixture to >12 with 5 M NaOH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral 5-(trifluoromethyl)-1-aminoindane.
-
The product can be further purified by column chromatography if necessary.
-
3.3 Protocol 3: Chiral HPLC Analysis
Causality: A robust analytical method is essential to quantify the success of the synthesis by accurately measuring the conversion of the starting material and the enantiomeric purity of the product.[15][16]
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: A mixture of hexane, isopropanol, and diethylamine (e.g., 90:10:0.1 v/v/v). Rationale: Diethylamine is often added to the mobile phase to improve the peak shape of basic analytes like amines.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Inject a standard of the racemic 5-(trifluoromethyl)-1-aminoindane (if available) or the starting ketone to determine retention times.
-
Inject the sample from the reaction work-up.
-
Identify the peaks corresponding to the ketone starting material and the (R)- and (S)-amine products.
-
-
Calculations:
-
Conversion (%): [Area(Amine Product)] / ([Area(Amine Product)] + [Area(Ketone Substrate)]) * 100
-
Enantiomeric Excess (% ee): |Area(Major Enantiomer) - Area(Minor Enantiomer)| / (Area(Major Enantiomer) + Area(Minor Enantiomer)) * 100
-
Expected Results and Discussion
Using a suitable ω-transaminase, this protocol is expected to yield the desired enantiomer of 5-(trifluoromethyl)-1-aminoindane with high conversion and excellent enantiomeric purity.
| Parameter | Expected Outcome | Notes |
| Conversion | >90% | Dependent on the chosen enzyme and reaction time. Sub-optimal conversion may indicate equilibrium limitations or enzyme inhibition. Consider increasing the amount of amine donor or using a co-product removal system.[11][12] |
| Enantiomeric Excess | >99% ee | Transaminases are known for their high stereoselectivity.[3] Low ee values are rare and would suggest an unsuitable enzyme choice. |
| Isolated Yield | 75-85% | The isolated yield after work-up and purification will be lower than the HPLC conversion due to handling losses. |
| Critical Parameters | pH, Temperature, Co-solvent %, Amine Donor Conc. | pH: Most TAs are active between pH 7.0-9.0. Temperature: Typically 30-50°C; higher temperatures can increase reaction rate but may decrease enzyme stability. Co-solvent: DMSO concentration should be optimized; typically 5-25% (v/v) is effective. High concentrations can denature the enzyme.[13][14] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive enzyme or missing PLP cofactor. 2. Unfavorable reaction equilibrium. 3. Substrate or product inhibition. | 1. Ensure PLP was added. Use a fresh batch of enzyme. 2. Increase the concentration of isopropylamine (e.g., to 1.5-2.0 M). If possible, apply a gentle vacuum or nitrogen sparge to remove acetone. 3. Lower the initial substrate concentration. |
| Reaction Stalls | 1. Enzyme deactivation over time. 2. Product inhibition has reached equilibrium. | 1. Add a second charge of the enzyme. Optimize temperature and pH to improve stability. 2. If the conversion is >50%, the reaction may be limited by equilibrium. Consider implementing an in-situ product removal (ISPR) strategy.[13] |
| Poor Peak Shape in HPLC | Analyte interaction with silica support. | Increase the concentration of the basic modifier (diethylamine) in the mobile phase to 0.2%. Ensure the sample is fully dissolved and filtered. |
| Low Isolated Yield | 1. Incomplete extraction. 2. Product volatility or degradation. | 1. Ensure the aqueous phase is sufficiently basic (pH >12) during extraction to deprotonate the amine. Perform additional extractions. 2. Use caution during solvent removal (rotary evaporation); avoid excessive heat. |
References
-
Li, G., et al. (2015). A novel synthetic route for preparing rasagiline mesylate is presented using a dynamic kinetic resolution (DKR) as the key step. Organic Process Research & Development, 18(9), 1169-1174. [Link]
-
Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Process R & D, Bristol-Myers Squibb. [Link]
-
Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321. [Link]
-
Research and Reviews. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12003-12044. [Link]
-
Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Hovione. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.com. [Link]
-
Kelly, P. P., et al. (2020). Application of ω‐Transaminases in the Pharmaceutical Industry. Accounts of Chemical Research, 53(3), 643-655. [Link]
-
Hopwood, J. (2013). Development of Transaminases for the Synthesis of Enantiomerically Pure Chiral Amines. The University of Manchester Research Explorer. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
-
Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(3), 1087-1097. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
-
Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 255. [Link]
-
ResearchGate. (2025). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Request PDF. [Link]
-
Synfacts. (2015). Synthesis of (R)-Rasagiline via Dynamic Kinetic Resolution. Thieme Chemistry. [Link]
-
ResearchGate. (2015). Chemoenzymatic synthesis of rasagiline mesylate using lipases. Request PDF. [Link]
-
ResearchGate. (2016). (PDF) Transaminase Biocatalysis: Optimization and Application. [Link]
-
Kelly, C. L., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(11), 4735-4746. [Link]
-
Mansa STM Publishers. (2024). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. [Link]
-
Xiang, C. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]
-
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(18), 6243-6284. [Link]
-
Singh, P., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(11), 864-873. [Link]
-
Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 329. [Link]
-
Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(39), 10718-10721. [Link]
-
Matarashvili, I., & Blazkova, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link]
-
Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838-855. [Link]
-
Ahuja, S. (Ed.). (2003). Chiral Separations by Liquid Chromatography. American Chemical Society. [Link]
-
ResearchGate. (2018). Enzymatic kinetic resolution of 5 and 6. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
Shon, M., et al. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. The Royal Society of Chemistry. [Link]
-
Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-113. [Link]
-
Malik, M. S., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12566. [Link]
-
ResearchGate. (2025). (PDF) ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]
-
OUCI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]
-
University of Wisconsin-Madison. (n.d.). Enzyme Kinetics. [Link]
Sources
- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ftb.com.hr [ftb.com.hr]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
enantioselective synthesis of (R)-5-(trifluoromethyl)-1-aminoindane
Application Note: Enantioselective Synthesis of (R)-5-(trifluoromethyl)-1-aminoindane
Executive Summary
(R)-5-(trifluoromethyl)-1-aminoindane is a high-value chiral building block, combining the privileged 1-aminoindane pharmacophore (found in Rasagiline) with a trifluoromethyl group that enhances metabolic stability and lipophilicity.[1] This guide details two validated protocols for its synthesis from commercially available 5-(trifluoromethyl)-1-indanone:
-
Biocatalytic Transamination (Method A): The preferred route for scale-up and green chemistry, utilizing an (R)-selective
-transaminase.[1] -
Sulfinamide Auxiliary (Method B): A robust chemical route using Ellman’s auxiliary, ideal for discovery-phase synthesis where enzyme libraries are inaccessible.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the stereoselective installation of the amine at the C1 position. The 5-CF3 substituent introduces electronic withdrawal, potentially increasing the reactivity of the carbonyl toward nucleophilic attack but requiring careful handling to prevent defluorination under harsh reducing conditions.[1]
Figure 1: Strategic retrosynthetic disconnections for the target chiral amine.
Method A: Biocatalytic Transamination (Preferred)
Rationale: This method offers superior enantiomeric excess (>99% ee), mild conditions, and avoids heavy metal catalysts.[1] It relies on an (R)-selective
Materials
-
Substrate: 5-(trifluoromethyl)-1-indanone (CAS: 150969-56-5).[1]
-
Enzyme: (R)-Selective
-Transaminase (e.g., Codexis ATA-117 or commercially available screening kits from Daicel/Prozomix).[1] -
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Donor: Isopropylamine (IPA) – serves as both solvent buffer and amine donor.[1]
Protocol
-
Buffer Preparation: Prepare a 1.0 M Isopropylamine solution in water. Adjust pH to 7.5 using concentrated HCl (Caution: Exothermic).[1] Add PLP (1 mM final concentration).[1]
-
Substrate Solution: Dissolve 5-(trifluoromethyl)-1-indanone (100 mg) in DMSO (10% v/v of final reaction volume).
-
Reaction Initiation:
-
Add the substrate/DMSO solution to the IPA buffer.
-
Add (R)-Transaminase enzyme powder (10–20 mg/mmol substrate).[1]
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
-
In-Process Control (IPC): Monitor consumption of ketone via HPLC. Equilibrium is driven forward by the volatility of the acetone byproduct (open system or nitrogen sweep recommended).[1]
-
Workup:
-
Acidify reaction mixture to pH < 2 with 6N HCl (converts amine to water-soluble salt).[1]
-
Extract with MTBE (3x) to remove unreacted ketone.[1] Discard organic layer.
-
Basify aqueous layer to pH > 12 with 10N NaOH.
-
Extract product with Dichloromethane (DCM) (3x).[1]
-
Dry over Na2SO4 and concentrate to yield (R)-5-(trifluoromethyl)-1-aminoindane.[1]
-
Validation:
Method B: Ellman’s Sulfinamide Auxiliary (Chemical Standard)
Rationale: When specific enzymes are unavailable, this method guarantees high diastereoselectivity through a cyclic transition state.[1] It utilizes (R)-tert-butanesulfinamide to form a chiral imine, which directs the hydride attack.[1]
Step 1: Imine Formation
-
Setup: To a solution of 5-(trifluoromethyl)-1-indanone (1.0 equiv) in dry THF (0.5 M) under N2.
-
Reagents: Add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)4 (2.0 equiv).
-
Reaction: Reflux (70°C) for 12–16 hours.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Ti-salt suspension through Celite. Dry organic phase (Na2SO4) and concentrate.[1][3]
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the (R)-N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Setup: Dissolve the sulfinyl imine in dry THF (0.2 M) and cool to -48°C.
-
Reduction: Add L-Selectride (1.5 equiv) dropwise. (Note: NaBH4 can be used at -20°C but typically yields lower dr ~90:10; L-Selectride yields >98:2).[1]
-
Completion: Stir for 3 hours, warming slowly to 0°C.
-
Quench: Add saturated NH4Cl solution. Extract with EtOAc.[2][3]
Step 3: Hydrolysis
-
Cleavage: Dissolve the sulfinamide intermediate in MeOH. Add 4N HCl in Dioxane (2.0 equiv).[1]
-
Reaction: Stir at RT for 1 hour. Precipitate forms (Amine HCl salt).[1]
-
Isolation: Filter the white solid (R)-5-(trifluoromethyl)-1-aminoindane hydrochloride.[1]
Analytical Quality Control
Enantiomeric Excess Determination:
-
Method: Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: (R)-enantiomer typically elutes second on OD-H (verify with racemic standard).[1]
Data Summary Table:
| Parameter | Method A (Biocatalytic) | Method B (Ellman Auxiliary) |
| Reagents | (R)-Transaminase, PLP, IPA | (R)-t-BS, Ti(OEt)4, L-Selectride |
| Steps | 1 (One-pot) | 3 (Condensation, Red, Hydrolysis) |
| Enantioselectivity | >99% ee | 95-98% ee (after recrystallization) |
| Scalability | High (kg scale feasible) | Medium (Reagent cost/waste) |
| Green Metric | Excellent (Water-based) | Moderate (Ti waste, solvents) |
References
-
Biocatalytic Transamination (Sitagliptin Precedent): Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[1] Science 329.5989 (2010): 305-309.[1] Link[1]
-
Ellman Auxiliary Methodology: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research 35.11 (2002): 984-995.[1] Link[1]
-
Indanone Synthesis (Precursor): "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry 13 (2017): 448-466.[1] Link[1]
- General Chiral Amine Synthesis: "Chiral Amine Synthesis: Methods, Developments and Applic
Sources
Application Note: Precision Synthesis of 5-Trifluoromethyl-1-indanamine HCl
Part 1: Strategic Overview & Rationale
Executive Summary
This application note details the synthesis of 5-trifluoromethyl-1-indanamine hydrochloride , a critical scaffold in the development of CNS-active agents (e.g., analogs of rasagiline or sertraline). While direct reductive amination is possible, this protocol utilizes a two-step Oximation-Hydrogenation route .
Why this route?
-
Purification via Crystallization: The intermediate oxime is typically a crystalline solid, allowing for the rejection of non-volatile impurities from the starting indanone before the sensitive reduction step.
-
Chemo-selectivity: The 5-trifluoromethyl (
) group is electron-withdrawing. In direct reductive amination, this increases the electrophilicity of the carbonyl, potentially accelerating side reactions (e.g., enamine polymerization). The oxime route locks the carbonyl in a stable form prior to reduction. -
Stereochemical Potential: While this protocol describes the racemic synthesis, the oxime intermediate is the industry-standard precursor for asymmetric hydrogenation (using chiral Ru- or Ir-catalysts) should enantiopurity be required later.
Chemical Pathway
The synthesis proceeds through the condensation of 5-trifluoromethyl-1-indanone with hydroxylamine, followed by heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C) in an acidic medium to suppress secondary amine formation.
Caption: Synthetic pathway converting the ketone to the amine hydrochloride salt via an oxime intermediate.
Part 2: Material Safety & Handling (HSE)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Fluorinated Aromatics | The | Do not exceed |
| Hydroxylamine HCl | Potential explosive hazard upon heating if dry; skin sensitizer. | Never distill oxime reaction mixtures to dryness without checking thermal stability (DSC). Use NaOAc buffer. |
| Hydrogenation | Use wet Pd/C (50% water). Purge autoclave with | |
| Indanamines | CNS active compounds. | Treat as a potent pharmacological agent. Use full PPE (respirator/fume hood) to prevent inhalation of dusts. |
Part 3: Experimental Protocols
Step 1: Preparation of 5-Trifluoromethyl-1-indanone Oxime
Objective: Convert the ketone to the oxime while rejecting trace impurities.
Reagents:
-
5-Trifluoromethyl-1-indanone (1.0 equiv)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Acetate (
) (2.0 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-trifluoromethyl-1-indanone in Ethanol.
-
Buffer Preparation: Dissolve Sodium Acetate and Hydroxylamine HCl in the minimum amount of water required.
-
Addition: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.
-
Reaction: Heat to reflux (
) for 2–3 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] The ketone spot (
) should disappear, replaced by the oxime ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the bulk of Ethanol under reduced pressure (Rotavap).
-
Dilute the residue with water (
volume) and cool to . -
Precipitation: The oxime should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (
).
-
-
Drying: Dry in a vacuum oven at
overnight.
Critical Insight: The
Step 2: Catalytic Hydrogenation to 5-Trifluoromethyl-1-indanamine
Objective: Reduce the
Reagents:
-
Oxime Intermediate (from Step 1)[2]
-
Catalyst: 10% Pd/C (50% wet paste) – Load: 10 wt% of substrate.
-
Solvent: Methanol (anhydrous preferred).
-
Additive: Acetic Acid (2.0 equiv) or
(1.0 equiv).
Procedure:
-
Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the Oxime in Methanol.
-
Acidification: Add Acetic Acid.
-
Catalyst Addition: Carefully add the Pd/C catalyst under a nitrogen blanket.
-
Hydrogenation:
-
Purge the vessel 3 times with
, then 3 times with . -
Pressurize to 40–60 psi (3–4 bar).
-
Stir vigorously at Room Temperature (
). -
Note: Heating is rarely needed and increases the risk of defluorination.
-
-
Completion: Reaction is usually complete in 6–12 hours. Monitor hydrogen uptake.
-
Workup:
-
Filter the catalyst through a Celite pad (Caution: Keep wet to prevent fire).
-
Concentrate the filtrate to remove MeOH.
-
Basification: Dissolve residue in water and basify with
(2M) to pH > 12. -
Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (
). -
Dry organics over
and concentrate to yield the Free Base oil.
-
Step 3: Salt Formation (Hydrochloride)
Objective: Isolate the stable, solid pharmaceutical salt.
Procedure:
-
Dissolve the Free Base oil in a minimum amount of dry Isopropyl Alcohol (IPA) or Diethyl Ether.
-
Cool to
.[1] -
Slowly add HCl (2M in Diethyl Ether or 4M in Dioxane) dropwise with stirring.
-
Stoichiometry: Add 1.1 equivalents of HCl.
-
-
A white precipitate should form immediately.
-
Stir for 30 minutes at
to maximize yield. -
Filter the solid, wash with cold ether, and dry under vacuum.
Part 4: Process Logic & Troubleshooting
The following decision tree illustrates the logic for handling common impurities, specifically the "Dimer" (secondary amine) and unreacted Oxime.
Caption: Decision logic for impurity management during the post-hydrogenation phase.
Quantitative Data Summary
| Parameter | Specification | Typical Result | Notes |
| Oxime Yield | > 90% | 94% | High yield due to EWG effect of |
| Reduction Yield | > 85% | 88% | Losses mostly in workup/catalyst filtration. |
| Purity (HPLC) | > 98.5% | 99.2% | Main impurity: Dimer (<0.1% with acidic reduction). |
| Appearance | White Crystalline Solid | Conforms | Hygroscopic; store with desiccant. |
Part 5: References
-
General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Hydrogenation of Oximes (Mechanism & Catalysis): Rosen, W. E., & Green, M. J.[10] "The Reduction of 2-Indanone Oxime to 2-Aminoindane." Journal of Organic Chemistry, 1963, 28(10), 2797–2804.
-
Synthesis of Fluorinated Indanones: Prakash, G. K. S., et al. "Triflic Acid Catalyzed Synthesis of 2-Trifluoromethyl-3-aryl-1-Propanoic Acids and 2-Trifluoromethyl-1-indanones."[7][11] Journal of Organic Chemistry, 2010, 75(7), 2221.[11]
-
Safety Data & Handling: Fisher Scientific. "Safety Data Sheet: 5-Fluoro-1-indanone" (Analogous handling for 5-CF3 variant).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. scielo.br [scielo.br]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. scribd.com [scribd.com]
Chemoenzymatic Dynamic Kinetic Resolution of 5-Trifluoromethyl-1-aminoindane: A High-Fidelity Protocol
Executive Summary & Rationale
This application note details the Dynamic Kinetic Resolution (DKR) of 5-trifluoromethyl-1-aminoindane , a high-value chiral building block for CNS-active pharmaceutical ingredients (e.g., analogs of rasagiline or indatraline).
While classical kinetic resolution (KR) is limited to a maximum 50% yield, DKR overcomes this by coupling an enzymatic resolution with an in situ metal-catalyzed racemization. This protocol utilizes the Shvo complex (ruthenium catalyst) for racemization and Novozym 435 (Candida antarctica Lipase B, immobilized) for selective acylation.
Why this specific protocol? The 5-trifluoromethyl group introduces strong electron-withdrawing effects, reducing the nucleophilicity of the amine compared to the parent 1-aminoindane. This guide addresses the specific kinetic adjustments required—higher temperature stability and strict water exclusion—to drive this deactivated substrate to >95% conversion and >99% enantiomeric excess (ee).
Mechanistic Principles
The success of this DKR relies on the synchronization of two competing cycles. If the enzyme is too fast, the slow-reacting enantiomer accumulates (low ee). If the racemization is too slow, conversion stalls at 50%.
The Dual-Cycle Mechanism
-
Racemization Cycle (Left): The Shvo catalyst dehydrogenates the amine to an achiral imine intermediate. This imine is then non-stereoselectively re-hydrogenated, effectively scrambling the stereocenter.
-
Resolution Cycle (Right): CAL-B selectively acylates the (R)-enantiomer of the amine using an acyl donor (isopropyl acetate), producing the amide.
Visualization of the Pathway
Caption: The interplay between Ruthenium-catalyzed racemization (via imine) and Lipase-catalyzed acylation.
Experimental Protocol
Materials & Equipment
-
Substrate: 5-Trifluoromethyl-1-aminoindane (Racemic).
-
Enzyme: Novozym 435 (Immobilized CAL-B).[1] Note: Dry under vacuum over P2O5 for 24h before use.
-
Catalyst: Shvo’s Complex (1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)).
-
Acyl Donor/Solvent: Isopropyl Acetate (iPrOAc). Must be dried over activated 3Å molecular sieves.
-
Additives: Sodium Carbonate (Na2CO3), anhydrous.
-
Equipment: Schlenk line (Argon atmosphere), oil bath, 0.2 µm syringe filters.
Pre-Validation Checks (Self-Validating System)
Before running the full DKR, verify the activity of your components. This prevents wasting expensive 5-CF3 substrate.
| Control Exp. | Components | Expected Outcome (24h) | Diagnostic |
| A: Resolution | Amine + Enzyme + iPrOAc | ~50% Conv, >99% ee (Product) | Verifies Enzyme is active and selective. |
| B: Racemization | (S)-Amine + Shvo + Toluene | 0% ee (Racemic mix) | Verifies Catalyst is active. |
| C: Background | Amine + iPrOAc (No Enzyme) | <1% Conversion | Verifies no spontaneous acylation. |
Step-by-Step DKR Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.
-
Add Novozym 435 (20 mg per 1 mmol substrate).
-
Add Na2CO3 (0.5 eq). Crucial: Scavenges trace acid that deactivates the amine.
-
-
Reaction Assembly:
-
Add racemic 5-trifluoromethyl-1-aminoindane (1.0 mmol, ~201 mg).
-
Add Shvo’s Catalyst (0.04 mmol, 4 mol%). Note: Slightly higher loading than standard (2%) due to the electron-deficient substrate.
-
Add dry Isopropyl Acetate (3.0 mL).
-
Optional: Add dry Toluene (3.0 mL) if solubility is an issue, using iPrOAc (2 eq) only as the donor. However, pure iPrOAc is preferred for rate.
-
-
Execution:
-
Seal the tube and heat to 90°C .
-
Expert Insight: The 5-CF3 group increases the acidity of the benzylic proton, potentially aiding racemization, but it decreases the nucleophilicity of the amine toward the enzyme. 90°C is required to ensure the acylation rate is sufficient.
-
-
Workup:
-
After 24-48 hours (monitor via HPLC), cool to room temperature.
-
Filter the mixture through a celite pad to remove the enzyme and insoluble salts. Rinse with CH2Cl2.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
The residue contains the (R)-amide and trace (S)-amine.
-
Acid Wash: Dissolve residue in Et2O. Wash with 1M HCl. The unreacted amine goes into the aqueous layer. The amide remains in the organic layer.
-
Dry organic layer (MgSO4) and concentrate to yield (R)-N-acetyl-5-trifluoromethyl-1-aminoindane .
-
Workflow Diagram
Caption: Operational workflow for the DKR of 5-trifluoromethyl-1-aminoindane.
Analytical Parameters
HPLC Method:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
Data Interpretation:
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] Retention Time (min)* |
| (S)-5-CF3-1-aminoindane | 8.5 |
| (R)-5-CF3-1-aminoindane | 10.2 |
| (R)-N-acetyl-5-CF3-1-aminoindane | 14.5 |
*Note: Retention times are illustrative and must be calibrated with racemate standards.
Troubleshooting & Optimization (Expertise)
The "Stalled Reaction" (Conversion < 50%)
-
Cause: Catalyst deactivation.[3][10] Primary amines can coordinate strongly to the Ruthenium, poisoning it.
-
Solution: Ensure the concentration of the amine is not too high (0.1 M is ideal). If stalling occurs, add a second portion of Shvo's catalyst (2 mol%) after 12 hours.
Low Enantiomeric Excess (< 90%)
-
Cause: Racemization is slower than acylation. The enzyme consumes the R-amine faster than the catalyst can replenish it from the S-pool.
-
Solution:
-
Decrease Enzyme Loading: Slow down the acylation step to match the racemization rate.
-
Increase Temperature: Racemization has a higher activation energy; raising T from 80°C to 90°C favors racemization.
-
Impact of the 5-CF3 Group
The trifluoromethyl group is electron-withdrawing.
-
Electronic Effect: It makes the benzylic position more acidic (good for racemization mechanism) but makes the nitrogen less nucleophilic (bad for acylation).
-
Result: Expect reaction times to be 20-30% longer than unsubstituted 1-aminoindane. Do not terminate the reaction early.
References
-
Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
-
Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.[8] Journal of the American Chemical Society, 137(12), 3996–4009.[8] [Link]
-
Shvo, Y., et al. (1986). A new group of ruthenium complexes: structure and catalysis. Journal of the American Chemical Society, 108(23), 7400–7402. [Link]
-
Novozymes. (n.d.). Novozym 435 Product Data. [Link] (General landing page for verification of commercial enzyme availability).
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
reagents for N-alkylation of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Technical Guide: Precision N-Alkylation Strategies for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Introduction & Chemical Context
The substrate 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (hereafter 5-TFMAI ) represents a high-value pharmacophore found in CNS-active agents (e.g., substituted indatralines) and MAO-B inhibitors.[1] Its structure features a primary amine at the benzylic (C1) position of an indane ring, modified by a strongly electron-withdrawing trifluoromethyl (
Chemical Challenges & Strategy:
-
Electronic Deactivation: The
group exerts a through-bond inductive electron-withdrawing effect ( ), slightly reducing the nucleophilicity of the C1-amine compared to unsubstituted 1-aminoindane.[1] Reaction times may need extension compared to standard benzylamines.[1] -
Steric Constraint: The fused bicyclic system imposes rigidity.[1] While the primary amine is accessible, bulky electrophiles may face steric hindrance from the C7-H peri-interaction or the C2-methylene protons.[1]
-
Stereochemical Integrity: If the starting material is enantiopure (e.g., the
-enantiomer, common in Rasagiline analogs), the alkylation protocol must avoid conditions that promote benzylic deprotonation/racemization (e.g., thermodynamic bases + high heat).
Strategic Reagent Selection
The choice of alkylation strategy depends strictly on the target: Mono-alkylation (secondary amine) vs. Bis-alkylation (tertiary amine).
| Strategy | Reagent Class | Recommended Reagents | Mechanism | Pros/Cons |
| Method A (Preferred) | Reductive Amination | Aldehyde/Ketone + Hydride Donor | Imine reduction. Best for mono-alkylation . | |
| Method B | Direct Nucleophilic Substitution | Alkyl Halide + Base | ||
| Method C | Catalytic Hydrogen Borrowing | Alcohol + Metal Catalyst | Dehydrogenation / Condensation / Hydrogenation. |
Decision Framework (Visualized)
Figure 1: Decision tree for selecting the optimal alkylation pathway based on target structure and reagent availability.
Detailed Protocols
Protocol A: Mono-Alkylation via Reductive Amination (The Gold Standard)
Best for: Introducing complex alkyl groups, preserving stereochemistry, and preventing over-alkylation.
Reagents:
-
Substrate: 5-TFMAI (1.0 equiv).[1]
-
Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium triacetoxyborohydride (
, STAB) (1.4–1.5 equiv). Note: STAB is preferred over due to lower toxicity and better control. -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for catalyzing imine formation with electron-deficient amines.
Step-by-Step Workflow:
-
Imine Formation:
-
In a flame-dried round-bottom flask under
, dissolve 5-TFMAI (1.0 equiv) in anhydrous DCE ( concentration). -
Add the Aldehyde (1.05 equiv).
-
Add Acetic Acid (1.5 equiv).[1]
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. For hindered ketones, add
molecular sieves and reflux for 2–4 hours to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to
(optional, RT often fine for STAB). -
Add
(1.5 equiv) in one portion. -
Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS for disappearance of the imine intermediate (
).
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1] Note: The secondary amine product is basic; pretreat silica with
or use amine-functionalized silica if streaking occurs.
-
Protocol B: Direct Alkylation with Alkyl Halides
Best for: Methylation, simple alkyl chains, or when aldehydes are unstable. Risk of bis-alkylation is high.[1]
Reagents:
-
Substrate: 5-TFMAI (1.0 equiv).[1]
-
Electrophile: Alkyl Iodide/Bromide (
equiv for mono, equiv for bis). -
Base: Cesium Carbonate (
) or DIPEA (Hunig's Base).
Step-by-Step Workflow:
-
Setup:
-
Dissolve 5-TFMAI (1.0 equiv) in MeCN (
). -
Add
(1.5 equiv).
-
-
Addition (Critical Control):
-
For Mono-alkylation: Dissolve the Alkyl Halide (
equiv - sub-stoichiometric to prevent over-alkylation) in MeCN. Add this solution dropwise over 1 hour to the amine suspension at . -
For Bis-alkylation: Add Alkyl Halide (
equiv) in one portion.
-
-
Reaction:
-
Stir at RT (for iodides) or
(for bromides/chlorides). -
Warning: Do not exceed
with strong bases to avoid elimination of the benzylic amine to the indene.
-
-
Workup:
Reaction Mechanism & Pathway Analysis
Figure 2: Mechanistic pathway for Reductive Amination (Method A), highlighting the critical role of acid catalysis for electron-deficient amines.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (Method A) | Electron-deficient amine is a poor nucleophile.[1] | Increase AcOH concentration to |
| Bis-Alkylation (Method B) | Alkyl halide concentration too high relative to amine.[1] | Use Method A if possible. If Method B is required, use excess amine ( |
| Racemization | High temperature + Strong Base.[1] | Switch to DIPEA (non-nucleophilic, milder base) and keep temperature |
| Streaking on TLC | Amine interaction with silanols.[1] | Add |
Safety & Handling
-
5-TFMAI Specifics: As a fluorinated benzylic amine, handle in a fume hood.[1] Avoid inhalation.
-
Borohydrides:
releases hydrogen gas upon reaction with acid. Ensure proper venting.[1] -
Waste: Fluorinated organic waste must be segregated according to local EHS regulations (do not mix with non-halogenated solvents if incineration protocols differ).
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Levin, J. I., et al. "N-Alkylation of Amines."[1] Comprehensive Organic Functional Group Transformations II, 2005. (General reference for benzylic amine alkylation).
-
Pfizer Inc. "Process for the preparation of (R)-1-aminoindanes."[1] European Patent EP2181980A1.[1] (Describes industrial handling of chiral 1-aminoindanes). Link
-
Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. (Review of modern reductive amination catalysts). Link
Sources
The Untapped Potential of 5-CF3-1-Aminoindane in Asymmetric Synthesis: A Theoretical and Practical Guide
Introduction: The Quest for Superior Stereochemical Control
In the landscape of asymmetric synthesis, the chiral auxiliary remains a cornerstone strategy for the reliable construction of stereochemically defined molecules. These transient chiral partners guide reactions to produce one diastereomer preferentially, which, upon cleavage, yields an enantiomerically enriched final product. While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are well-established, the pursuit of novel auxiliaries with enhanced performance, unique stereoelectronic properties, and broader applicability is a continuous endeavor in synthetic chemistry.
This guide focuses on (S)-1-amino-5-(trifluoromethyl)indane , a chiral auxiliary with significant, albeit underexplored, potential. Its rigid indane backbone provides a well-defined conformational framework, crucial for effective stereodifferentiation. The strategic placement of a trifluoromethyl (CF₃) group at the 5-position introduces potent electronic and steric features. The CF₃ group is a strong electron-withdrawing group and is known to influence the lipophilicity and metabolic stability of molecules, making this auxiliary particularly interesting for applications in medicinal chemistry and drug development.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the theoretical advantages and providing detailed, actionable protocols for the application of 5-CF3-1-aminoindane as a powerful tool in asymmetric synthesis.
Part 1: The Scientific Rationale - Why 5-CF₃-1-Aminoindane?
The efficacy of a chiral auxiliary is predicated on its ability to create a highly ordered and predictable transition state. The structure of 5-CF₃-1-aminoindane offers several key advantages:
-
Rigid Bicyclic Scaffold: The fused indane ring system minimizes conformational flexibility. This rigidity is paramount for establishing a clear and consistent steric bias, forcing incoming reagents to approach from a specific trajectory.
-
Defined Stereocenter: The amine at the C1 position provides a straightforward handle for the covalent attachment of a prochiral substrate (e.g., a carboxylic acid derivative).
-
The Trifluoromethyl Influence: The CF₃ group is more than just a bulky substituent. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the electronic character of the attached substrate.[3] Furthermore, its unique steric profile and potential for non-covalent interactions (e.g., F-H bonds) can further refine the chiral environment, enhancing diastereoselectivity.[4][5] The introduction of fluorinated moieties is a common strategy to improve the properties of drug candidates.[6]
These features combine to create a chiral environment that can effectively shield one face of a reactive intermediate, such as an enolate, leading to high levels of diastereoselection in reactions like alkylation.
Part 2: Core Application - Asymmetric Alkylation of Carboxylic Acid Derivatives
One of the most powerful applications of chiral auxiliaries is the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids. The following sections provide a detailed workflow for this transformation using (S)-1-amino-5-(trifluoromethyl)indane.
Workflow Overview: From Prochiral Acid to Enantioenriched Product
The overall strategy involves three key stages: attaching the auxiliary to a prochiral carboxylic acid, performing the diastereoselective alkylation, and finally, cleaving the auxiliary to release the chiral product and recover the auxiliary.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)
This protocol describes the formation of the N-acyl amide bond between the chiral auxiliary and a model substrate, propanoic acid.
Objective: To covalently link the prochiral carboxylic acid to the chiral auxiliary.
Materials:
-
(S)-(-)-1-Amino-5-(trifluoromethyl)indane
-
Propionyl chloride (or propanoic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-(-)-1-Amino-5-(trifluoromethyl)indane (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Acylation: Add propionyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aminoindane is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-propionyl-(S)-1-amino-5-(trifluoromethyl)indane can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the formation of a chiral enolate and its subsequent reaction with an electrophile.
Objective: To create a new stereocenter α to the carbonyl group with high diastereoselectivity.
Materials:
-
N-propionyl-(S)-1-amino-5-(trifluoromethyl)indane (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr) or other suitable electrophile
-
Dry ice/acetone bath
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl indane adduct (1.0 eq.) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a solution of LDA (1.1 eq., typically 2.0 M in THF/heptane/ethylbenzene) dropwise to the cold solution. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithium enolate is usually indicated by a color change.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing a mixture of diastereomers, should be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.e.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Rationale for Choices:
-
Base: LDA is a strong, non-nucleophilic base ideal for forming lithium enolates cleanly.
-
Solvent: THF is an aprotic polar solvent that is excellent for stabilizing the lithium enolate at low temperatures.
-
Temperature: -78 °C is critical to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl bond to release the enantioenriched carboxylic acid and recover the valuable chiral auxiliary.
Objective: To isolate the final chiral product and recycle the auxiliary.
Materials:
-
Alkylated N-acyl indane adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Tetrahydrofuran (THF) and water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve the purified alkylated adduct (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Reaction: Stir the reaction vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture under reduced pressure to remove most of the THF.
-
Auxiliary Recovery: Make the aqueous solution basic (pH > 11) with 1M NaOH and extract with diethyl ether or ethyl acetate (3x) to recover the chiral 5-CF₃-1-aminoindane auxiliary. The combined organic layers can be dried and concentrated.
-
Product Isolation: Acidify the remaining aqueous layer to pH < 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantioenriched carboxylic acid. Further purification can be achieved by chromatography or crystallization.
Part 3: Data Interpretation and Expected Outcomes
While specific experimental data for 5-CF₃-1-aminoindane is not yet widely published, we can extrapolate expected outcomes based on structurally similar auxiliaries.
Expected Data:
-
Diastereomeric Excess (d.e.): For alkylations, it is reasonable to anticipate high diastereoselectivity, potentially exceeding 95% d.e. The rigid framework and the steric/electronic influence of the CF₃ group are expected to create a highly biased transition state.
-
Yields: Each step (acylation, alkylation, cleavage) should proceed with good to excellent chemical yields (typically >80%).
-
Auxiliary Recovery: The cleavage protocol is designed for high recovery rates (>90%) of the chiral auxiliary, which is crucial for the economic viability of the method.
Data Summary Table (Hypothetical Data for Benzylation):
| Step | Product | Yield (%) | Diastereomeric Excess (%) | Analysis Method |
| 1. Acylation | N-propionyl-(S)-1-amino-5-(trifluoromethyl)indane | >90 | N/A | ¹H NMR, ¹³C NMR |
| 2. Alkylation | (S)-N-((R)-2-phenylpropanoyl)-1-amino-5-(trifluoromethyl)indane | ~85 | >95 | ¹H NMR, Chiral HPLC |
| 3. Cleavage | (R)-2-Phenylpropanoic Acid | >90 | >95 (e.e.) | Chiral HPLC, Polarimetry |
| 3. Recovery | (S)-1-Amino-5-(trifluoromethyl)indane | >90 | N/A | ¹H NMR |
Conclusion and Future Outlook
(S)-1-Amino-5-(trifluoromethyl)indane represents a promising yet underutilized chiral auxiliary. Its unique structural and electronic properties, conferred by the rigid indane backbone and the electron-withdrawing trifluoromethyl group, provide a strong foundation for achieving high levels of stereocontrol in asymmetric transformations. The protocols detailed herein offer a practical starting point for researchers to explore its utility, particularly in the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks for pharmaceuticals and natural products. Further research is warranted to fully map the scope and limitations of this auxiliary in a broader range of reactions, such as aldol additions, Diels-Alder reactions, and conjugate additions, to unlock its full potential in modern organic synthesis.
References
As specific literature detailing the use of 5-CF3-1-aminoindane as a chiral auxiliary was not available, this section provides references to general principles of chiral auxiliaries, asymmetric synthesis, and the role of fluorinated compounds, which form the basis of the presented protocols and rationale.
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(6), 3496-3508. [Link]
-
Lin, Z., & Li, Y. (2021). The recent advances of trifluoromethyl-containing indanes: synthesis and applications. Molecules, 26(20), 6156. [Link]
Sources
- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
Application Note: Reductive Amination Protocols for Electron-Deficient Indanones
Executive Summary
Indanones substituted with electron-withdrawing groups (EWGs) such as halogens (
This guide details two field-proven protocols for the reductive amination of electron-deficient indanones. We prioritize Sodium Triacetoxyborohydride (STAB) for general efficiency and Titanium(IV) Isopropoxide (
Mechanistic Foundation: The "Indanone Paradox"
To optimize yield, one must understand the electronic environment of the substrate.
Electronic Activation vs. Stability
In electron-deficient indanones, the EWG pulls electron density from the aromatic ring, which communicates with the carbonyl carbon.
-
The Pro: The carbonyl carbon becomes highly electrophilic, accelerating the initial attack of the amine.
-
The Con: The resulting hemiaminal and imine intermediates are electron-poor. This can destabilize the imine, shifting the equilibrium back toward the ketone + amine (hydrolysis) if water is not sequestered or if the reduction step is slow.
The Chemoselectivity Challenge
Standard heterogeneous catalysis (e.g.,
-
Risk 1: Dehalogenation (
). -
Risk 2: Reduction of nitro groups (
).
Therefore, hydride transfer reagents are the required standard.
Reaction Pathway Diagram
The following diagram illustrates the critical equilibrium and the irreversible reduction step.
Figure 1: The reductive amination pathway.[1][2][3][4] Note that electron-deficient substrates accelerate the first step but require efficient water removal or rapid reduction to prevent hydrolysis.
Protocol A: The "Workhorse" Method (STAB)
Reagent: Sodium Triacetoxyborohydride (
STAB is a mild hydride donor. Unlike Sodium Cyanoborohydride (
Materials
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[6] Note: DCE is preferred for rate, but THF is safer.
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Stoichiometry: Ketone (1.0 eq), Amine (1.1–1.2 eq), STAB (1.5 eq), AcOH (1.0 eq).
Step-by-Step Procedure
-
Preparation: In a dry flask under
or Argon, dissolve the electron-deficient indanone (1.0 equiv) and the amine (1.1 equiv) in DCE ( concentration). -
Activation: Add Glacial Acetic Acid (1.0 equiv).
-
Why? Indanones are less reactive than aldehydes. The acid catalyzes the dehydration of the hemiaminal to the iminium ion.
-
-
Reagent Addition: Add
(1.5 equiv) in a single portion. -
Reaction: Stir at room temperature for 2–16 hours.
-
Monitoring: Use TLC or LCMS. Look for the disappearance of the ketone.
-
-
Quench: Quench carefully with saturated aqueous
(gas evolution will occur: and ). -
Workup: Extract with DCM or EtOAc. Wash organics with brine, dry over
, and concentrate.
Troubleshooting Protocol A
| Observation | Root Cause | Solution |
| No Reaction | Steric hindrance or poor imine formation.[4] | Switch to Protocol B ( |
| Low Conversion | Equilibrium favors ketone. | Add molecular sieves (4Å) to the reaction mixture. |
| Dialkylation | Primary amine is too reactive. | Use excess amine (2-3 eq) or switch to stepwise addition. |
Protocol B: The "Lewis Acid" Method (Titanium)
Reagent: Titanium(IV) Isopropoxide (
Materials
-
Reagent:
(Neat). -
Reductant: Sodium Borohydride (
).[1][6][7][8][9][10][11] -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Procedure
-
Imine Formation (The "Titanium Melt"):
-
In a dry flask, combine the indanone (1.0 equiv) and amine (1.2 equiv).
-
Add
(2.0 equiv) neat. -
Stir the viscous mixture at room temperature for 1–4 hours.
-
Checkpoint: The mixture often solidifies or becomes very viscous as the Ti-complex forms. This indicates successful imine formation.
-
-
Dilution: Dilute the mixture with absolute EtOH (
relative to ketone). -
Reduction: Cool to
(exothermic reaction). Add (1.5 equiv) portion-wise.-
Note:
is stronger than STAB, but because the imine is pre-formed and the Ti protects the system, chemoselectivity remains high.
-
-
Workup (Critical Step):
-
Add water (
per mmol).[12] A heavy white precipitate ( ) will form. -
Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
-
Concentrate the filtrate to obtain the crude amine.
-
Decision Matrix & Chemoselectivity
When choosing between Protocol A and B, use the following logic flow:
Figure 2: Decision matrix for reagent selection.
Functional Group Compatibility Table
| Functional Group on Indanone | Protocol A (STAB) | Protocol B (Ti) | Catalytic Hydrogenation ( |
| Nitro ( | Compatible | Compatible | Incompatible (Reduces to amine) |
| Halogen ( | Compatible | Compatible | Incompatible (Dehalogenation) |
| Nitrile ( | Compatible | Compatible | Risk of reduction |
| Acetal / Ketal | Compatible | Compatible | Compatible |
| Alkene | Compatible | Compatible | Reduces to alkane |
Safety & Handling
-
STAB: Generates acetic acid and hydrogen gas upon quenching. Ensure proper ventilation. It is moisture sensitive but less pyrophoric than
. -
: Hydrolyzes rapidly in air to form solid
. Syringes should be dry. The resulting titanium salts in the workup can clog filters; use Celite. -
Indanones: Many halogenated indanones are skin irritants or lachrymators. Handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996).[3][5][11][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][14]
- Key Insight: Establishes STAB as the superior reagent for chemoselectivity and yield in ketone reductive amin
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Key Insight: Defines the protocol for using Titanium Isopropoxide to overcome steric hindrance and w
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. [Link][14]
- Key Insight: Early foundation of the Ti-mediated pathway, l
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride." [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. designer-drug.com [designer-drug.com]
- 8. scribd.com [scribd.com]
- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 5-Trifluoromethyl-1-indanone
Welcome to the technical support center for the reductive amination of 5-trifluoromethyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The presence of the electron-withdrawing trifluoromethyl group on the indanone ring introduces unique challenges and opportunities for optimization. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you improve your reaction yields and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 5-trifluoromethyl-1-indanone is giving low yields. What are the most likely causes?
Low yields in this reaction can stem from several factors, often exacerbated by the electronic properties of the trifluoromethyl group. The primary culprits are typically:
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine might not favor the imine.[1][2] The electron-withdrawing trifluoromethyl group increases the electrophilicity of the ketone's carbonyl carbon, which should facilitate the initial amine attack. However, it can also destabilize the resulting imine.
-
Competing Ketone Reduction: The increased electrophilicity of the carbonyl group makes it more susceptible to direct reduction by the hydride reagent, leading to the formation of 5-trifluoromethyl-1-indanol as a significant byproduct.[3][4] This is particularly problematic with less selective reducing agents like sodium borohydride.[5]
-
Sub-optimal pH: Imine formation is typically catalyzed by mild acid.[6][7] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the removal of the hydroxyl group from the hemiaminal intermediate is not efficiently catalyzed.[7]
Q2: I am observing a significant amount of the corresponding alcohol (5-trifluoromethyl-1-indanol) in my reaction mixture. How can I minimize this side product?
The formation of the alcohol byproduct is a classic case of the reducing agent attacking the starting ketone before the imine has a chance to form and be reduced. To address this, consider the following strategies:
-
Choice of Reducing Agent: This is the most critical factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for challenging reductive aminations.[8][9] Its steric bulk and milder reactivity make it highly selective for the reduction of the protonated imine (iminium ion) over the ketone.[8][10]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for iminium ions at a controlled pH (typically 5-6).[10][11][12] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is often preferred.[13]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and is more likely to reduce the ketone.[14] If you must use NaBH₄, an indirect (two-step) procedure is highly recommended.[9]
-
-
Employ a Two-Step (Indirect) Procedure:
-
First, focus on forming the imine by mixing the 5-trifluoromethyl-1-indanone and the amine in a suitable solvent, often with a catalytic amount of acid and a method for water removal (e.g., molecular sieves).[1][15]
-
Once imine formation is complete (as monitored by techniques like TLC, GC-MS, or NMR), then add the reducing agent.[9] This temporal separation of the two reaction stages prevents the reducing agent from competing for the ketone.
-
Q3: How can I promote efficient imine formation with the electron-deficient 5-trifluoromethyl-1-indanone?
Driving the imine formation equilibrium is key. Here are several effective methods:
-
Acid Catalysis: Use a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration of the hemiaminal intermediate.[1][7]
-
Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[2] Removing this water as it is formed will shift the equilibrium towards the imine product, in accordance with Le Châtelier's principle. This can be achieved by:
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can also help to push the equilibrium towards the imine.
Q4: What are the best solvents and reaction temperatures for this reductive amination?
-
Solvent Choice: The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃ , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are very common and effective.[8][14] Tetrahydrofuran (THF) is also a viable option.[3]
-
For NaBH₄ and NaBH₃CN , protic solvents like methanol or ethanol are often used.[13][14] Methanol, in particular, has been shown to accelerate imine formation from aldehydes and primary amines.[8]
-
-
Temperature: Most reductive aminations are carried out at room temperature. For less reactive substrates or to speed up imine formation, gentle heating (e.g., 40-50 °C) can be applied during the imine formation step, followed by cooling before the addition of the reducing agent.[1]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your reductive amination reaction.
Caption: A troubleshooting decision tree for reductive amination.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This direct method is often the most convenient and efficient for substrates like 5-trifluoromethyl-1-indanone.
Caption: Workflow for one-pot reductive amination with NaBH(OAc)₃.
Step-by-Step Methodology:
-
To a stirred solution of 5-trifluoromethyl-1-indanone (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1-1.2 eq).
-
Add acetic acid (1.0-2.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This indirect method is useful when direct reduction of the ketone is a significant issue and a more powerful reducing agent like NaBH₄ is to be used.
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 5-trifluoromethyl-1-indanone (1.0 eq) and the amine (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Add activated 3Å or 4Å molecular sieves.
-
Stir the mixture at room temperature or with gentle heating (40 °C) for 2-4 hours, or until imine formation is complete by TLC/GC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Data Summary Table
The following table provides a general comparison of common reducing agents for this transformation. The optimal choice will depend on the specific amine used and the scale of the reaction.
| Reducing Agent | Selectivity (Imine vs. Ketone) | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | High | DCE, DCM, THF | Excellent selectivity, mild conditions, one-pot procedure is often successful.[8] | Higher cost, moisture sensitive. |
| NaBH₃CN | High (at pH 5-6) | Methanol, Ethanol | Good selectivity, effective for one-pot reactions.[11][12] | Generates toxic cyanide waste.[13] |
| NaBH₄ | Low | Methanol, Ethanol | Inexpensive, readily available.[3] | Often reduces the ketone, typically requires a two-step procedure.[14] |
| BH₃·THF | Moderate to High | THF, DMF | Can be effective for electron-deficient amines, especially with additives like TMSCl.[16] | Can reduce other functional groups (e.g., carboxylic acids). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ma, S., Han, X., & Krishnan, S. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(29), 5494–5499. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5, 125-135. [Link]
-
Ma, S., Han, X., & Krishnan, S. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. PubMed. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2023). [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Rostami, A., & Goodman, J. M. (2025). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. [Link]
-
Lee, S., & Kim, S. (2020). Synthesis of Diverse Aromatic Ketones through C-F Cleavage of Trifluoromethyl Group. MDPI. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
OperaChem. Imine formation-Typical procedures. (2024). [Link]
-
Panda, N., & Jena, A. K. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Beilstein Journal of Organic Chemistry, 11, 2337–2377. [Link]
-
Wang, Y., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4786-4789. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). [Link]
-
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). [Link]
-
Chemistry LibreTexts. 21.4: Imine formation. (2020). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
Sources
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. jove.com [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
Technical Support Center: Preventing Racemization of Chiral 5-Trifluoromethyl-1-aminoindane
Welcome to the technical support center for handling chiral 5-trifluoromethyl-1-aminoindane. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar chiral intermediates. Maintaining the enantiomeric purity of such compounds is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs).[][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during your experiments.
I. Understanding the Risk: The Fundamentals of Racemization
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[4] For chiral molecules like 5-trifluoromethyl-1-aminoindane, the stereocenter at the first carbon of the indane ring is susceptible to inversion. This process can be influenced by several factors, ultimately compromising the quality of your material.[]
The general mechanism for racemization of a chiral amine often involves the deprotonation of the chiral center, leading to the formation of a planar, achiral intermediate (an imine or a carbanion). Reprotonation can then occur from either face of this intermediate, resulting in a mixture of both enantiomers.
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during the synthesis, purification, and storage of chiral 5-trifluoromethyl-1-aminoindane.
Problem 1: Loss of Enantiomeric Excess (ee) During Reaction Work-up or Purification
You've successfully synthesized your chiral 5-trifluoromethyl-1-aminoindane, but the enantiomeric excess is lower than expected after work-up and purification.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Harsh pH Conditions | The amino group of 5-trifluoromethyl-1-aminoindane can be protonated under acidic conditions or deprotonated under strongly basic conditions. Both extremes can facilitate racemization. Solution: Maintain a neutral or slightly acidic pH during aqueous work-ups and extractions. Avoid prolonged exposure to strong acids or bases. If a basic extraction is necessary, use a mild, sterically hindered base like N-methylmorpholine instead of stronger, less hindered bases like triethylamine.[5] |
| Elevated Temperatures | High temperatures provide the activation energy needed to overcome the barrier to racemization.[] Solution: Perform all work-up and purification steps at or below room temperature whenever possible. If heating is required for dissolution, use the minimum temperature necessary and for the shortest possible duration. |
| Inappropriate Solvent Choice | The polarity and protic nature of the solvent can influence the stability of the chiral center. Polar, protic solvents can facilitate proton exchange, which can lead to racemization.[6][7][8] Solution: For extractions and chromatography, consider using less polar, aprotic solvents like methyl tert-butyl ether (MTBE), toluene, or dichloromethane. If a polar solvent is required, minimize the time the compound spends in that solvent. |
| Prolonged Purification Time | The longer your compound is subjected to non-ideal conditions (e.g., on a chromatography column), the greater the risk of racemization. Solution: Optimize your purification method to be as efficient as possible. Consider using techniques like flash chromatography over gravity chromatography to reduce run times. |
Problem 2: Gradual Decrease in Enantiomeric Purity During Storage
You've confirmed the high enantiomeric purity of your 5-trifluoromethyl-1-aminoindane, but upon re-analysis after a period of storage, you observe a decrease in the ee.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Improper Storage Temperature | As with processing, elevated storage temperatures can lead to racemization over time.[] Solution: Store your chiral 5-trifluoromethyl-1-aminoindane at low temperatures. For long-term storage, a freezer (-20 °C) is recommended. |
| Exposure to Air and Moisture | Atmospheric moisture can interact with the amine, and acidic or basic impurities in the air could potentially catalyze racemization. Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The use of a desiccator can also be beneficial. |
| Residual Impurities | Trace amounts of acidic or basic impurities from the synthesis or work-up can catalyze racemization during storage. Solution: Ensure the final product is thoroughly purified to remove any residual acids, bases, or metal catalysts. Washing with a neutral buffer and drying under high vacuum before storage can be beneficial. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control to prevent racemization of 5-trifluoromethyl-1-aminoindane?
A1: While several factors are important, pH control is arguably the most critical. The amine functionality makes the compound susceptible to acid-base catalyzed racemization. Maintaining conditions as close to neutral as possible during all handling and processing steps is paramount.
Q2: How can I accurately determine the enantiomeric excess of my 5-trifluoromethyl-1-aminoindane?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[9] You will need a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for separating enantiomers of amines.[10][11] Developing a robust HPLC method with baseline separation of the enantiomers is crucial for accurate quantification. Other methods like chiral gas chromatography (after derivatization) or NMR with chiral shift reagents can also be used.
Q3: Are there any specific reagents I should avoid when working with this compound?
A3: Yes. Avoid strong, non-hindered bases like sodium hydroxide, potassium hydroxide, and triethylamine, especially at elevated temperatures.[12] Also, be cautious with strong acids. If an acid is necessary (e.g., for salt formation), use it at low temperatures and for a minimal amount of time.
Q4: I need to perform a reaction that requires a base. What are my best options to minimize racemization?
A4: Opt for sterically hindered, non-nucleophilic bases. Examples include N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine.[5] These bases are less likely to deprotonate the chiral center due to their bulkiness. Always perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Q5: During a resolution of racemic 5-trifluoromethyl-1-aminoindane, I am recovering the unwanted enantiomer. Can I racemize it to recycle it?
A5: Yes, this is a common strategy in process chemistry.[13] Controlled racemization of the undesired enantiomer can be achieved under specific conditions, often at elevated temperatures with a suitable catalyst. For 1-aminoindane, reaction with 1-indanone has been reported as a method for racemization.[10][11] However, these conditions must be carefully optimized to avoid decomposition.
IV. Experimental Protocols & Workflows
Protocol 1: General Handling and Storage of Chiral 5-Trifluoromethyl-1-aminoindane
-
Receiving and Initial Inspection: Upon receiving the material, visually inspect the container for any signs of damage.
-
Inert Atmosphere: If the material is not already under an inert atmosphere, carefully transfer it to a suitable container (e.g., an amber glass vial with a PTFE-lined cap) and purge with argon or nitrogen.
-
Storage: Store the container in a freezer at -20 °C or below.
-
Dispensing: When taking a sample, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound. Dispense the required amount quickly and re-purge the container with an inert gas before sealing and returning to the freezer.
Workflow: Troubleshooting Loss of Enantiomeric Excess
Sources
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. pure-synth.com [pure-synth.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 11. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 12. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Purification Protocols for 5-(Trifluoromethyl)-1-indanone
Executive Summary
Removing unreacted 5-(trifluoromethyl)-1-indanone presents a unique challenge due to the electronic effects of the trifluoromethyl (
The Solution: Instead of relying solely on polarity differences (chromatography), we exploit the enhanced electrophilicity of the carbonyl carbon. The
This guide details three removal protocols, prioritized by efficiency and scale.
Protocol A: The Bisulfite Scavenge (Primary Recommendation)
Best For: Large excesses of SM (>5% remaining); Products that are not aldehydes or unhindered ketones.
The Science
Standard ketones often require forcing conditions to form bisulfite adducts. However, the 5-trifluoromethyl group pulls electron density from the aromatic ring, which in turn pulls density from the carbonyl carbon. This makes the 5-(trifluoromethyl)-1-indanone highly susceptible to nucleophilic attack by the bisulfite ion (
Step-by-Step Workflow
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude mixture in a water-immiscible solvent (EtOAc or Et₂O). Avoid DCM if possible (emulsion risk). |
| 2 | Preparation | Prepare a saturated aqueous solution of Sodium Bisulfite ( |
| 3 | Activation | Add 5% methanol (v/v) to the organic phase. |
| 4 | Extraction | Wash the organic layer with the saturated |
| 5 | Separation | The unreacted indanone migrates to the aqueous layer as the sulfonate adduct. |
| 6 | Polishing | Wash organic layer with brine, dry over |
Validation Check: If the aqueous layer does not become slightly warm or cloudy (precipitation of adduct), add 1 mL of EtOH to the separatory funnel to accelerate adduct formation.
Protocol B: Girard’s Reagent T (Trace Removal)
Best For: Trace impurities (<5%); Products sensitive to strong biphasic shaking; High-value late-stage intermediates.
The Science
Girard’s Reagent T (betaine hydrazine hydrochloride) reacts with the ketone to form a water-soluble hydrazone. Because the reagent carries a permanent quaternary ammonium charge, the resulting hydrazone is extremely polar and partitions 100% into the aqueous phase, leaving your lipophilic product in the organic phase.
Step-by-Step Workflow
-
Calculate: Use 1.5 equivalents of Girard’s Reagent T relative to the estimated remaining unreacted indanone (monitor via HPLC/TLC).
-
Reflux: Dissolve the crude mixture in absolute ethanol (10 mL/g) containing 10% acetic acid. Add the Girard’s Reagent T.[1]
-
Heat: Reflux for 30–60 minutes. (The electron-deficient nature of the
-indanone makes this faster than standard ketones). -
Quench: Cool the mixture and pour into a mixture of water and brine (1:1).
-
Extract: Extract your product with
or EtOAc. The indanone-Girard adduct remains in the aqueous phase. -
Wash: Wash the organic phase with saturated
(to remove acetic acid) and then water.
Protocol C: Chromatographic Separation (Fallback)
Best For: When the product is also a ketone or aldehyde (preventing chemical scavenging).
The Challenge: The
Optimization Table:
| Variable | Recommendation | Reason |
| Stationary Phase | Amino-functionalized Silica ( | The basic amine groups interact with the electron-deficient aromatic ring of the indanone via |
| Mobile Phase | Hexane/Toluene gradients | Toluene provides |
| Loading | Solid load on Celite | Prevents "streaming" of the fluorinated compound which can occur with solvent loading. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest purification route for your specific mixture.
Figure 1: Decision matrix for selecting the appropriate purification method based on product functionality and contamination scale.
Frequently Asked Questions (FAQs)
Q: Why does the bisulfite wash work better for this indanone than for acetophenone? A: The trifluoromethyl group at the 5-position is strongly electron-withdrawing. This reduces the electron density at the carbonyl carbon, making it more "thirsty" for electrons (electrophilic). Consequently, the equilibrium constant for the nucleophilic attack of the bisulfite ion is significantly higher than for standard, electron-rich aromatic ketones.
Q: I tried the bisulfite wash, but I got a terrible emulsion. How do I fix it? A: Fluorinated compounds often lower surface tension, stabilizing emulsions.
-
Filter: Pass the emulsion through a pad of Celite.
-
Salting Out: Add solid NaCl to saturation.
-
Solvent Switch: If using DCM, switch to Ethyl Acetate. The density difference usually helps break the emulsion.
Q: Can I recover the unreacted starting material after a Bisulfite wash?
A: Yes. Take the aqueous layer (containing the adduct), adjust pH to >10 using NaOH or
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Wheeler, O. H. "The Girard Reagents." Chemical Reviews, 1962 , 62(3), 205–221.
-
Popkin, M. E., et al. "Practical chromatographic resolutions of fluorinated isomers." Organic Process Research & Development, 2017 .[2] (Discussion on lipophilicity and retention of fluorinated aromatics).
-
Sigma-Aldrich Technical Bulletin. "Girard's Reagent T: Application Guide for Carbonyl Removal."
Sources
Technical Support Center: Optimizing Transaminase Activity for Bulky CF3-Substituted Substrates
Status: Operational Support Tier: Level 3 (Advanced Application Science) Agent: Senior Application Scientist
Welcome to the Biocatalysis Optimization Hub
You are likely here because your transaminase (ATA/TA) screen yielded poor conversion (<5%) or inconsistent kinetics with your trifluoromethyl (CF₃) ketone substrate. This is a known high-difficulty class of substrates.[1] The challenge is tripartite: Steric bulk prevents active site closure, fluorine electronics destabilize cationic intermediates, and hydration equilibria mask the reactive ketone species.
This guide moves beyond basic protocols to address the mechanistic bottlenecks specific to bulky fluorinated substrates, grounded in the foundational success of the Sitagliptin process [1].
Module 1: The "Fit" Problem (Active Site Engineering)
The Issue: Steric Clash in the Binding Pockets
Transaminases typically possess a Large Pocket (L-pocket) and a Small Pocket (S-pocket) .
-
Wild-type limitation: The S-pocket is evolutionarily optimized for methyl/ethyl groups. A bulky CF₃-substituted group often clashes here.[1]
-
The L-pocket challenge: If your CF₃ group is on the "large" side of the ketone, it may still require "substrate walking" mutagenesis to accommodate the rigid geometry of the C-F bonds [1].
Protocol: Rational Engineering Workflow
Do not screen random libraries blindly. Use this rational approach to open the active site.
Step 1: In Silico Docking Dock your specific CF₃-substrate into the crystal structure of your scaffold (e.g., Arthrobacter sp. or Chromobacterium violaceum). Look for clashes within 4Å of the cofactor (PLP).
Step 2: Hotspot Mutagenesis Target residues lining the S-pocket. In many (S)-selective ATAs, the residue equivalent to F88 (phenylalanine) is a "gatekeeper."
-
Recommendation: Mutate F88 to smaller non-polar residues (Ala, Val, Leu) to create space without disrupting the hydrophobic environment required for the CF₃ group [2].
Step 3: The "Dual-Function" Check The CF₃ group is not just bulky; it is electron-rich (fluorine lone pairs) but the group itself is electron-withdrawing. Ensure you do not introduce repulsive negative charges (Asp, Glu) near the fluorine atoms.
Visualization: Engineering Logic Flow
Figure 1: Rational engineering workflow for bulky substrates. Note the iterative loop if initial libraries fail.
Module 2: The "Push" Problem (Thermodynamics)
The Issue: The Hydration Trap
This is the most overlooked failure mode for CF₃ ketones. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic. In aqueous buffer, these ketones exist primarily as gem-diols (hydrates) [3].
-
Mechanism:
-
Consequence: The enzyme can only bind the ketone form.[1] If 99% of your substrate is hydrated, your effective substrate concentration is 1% of what you added.[1]
Protocol: Equilibrium Shifting
You must drive the reaction forward aggressively to overcome the hydration equilibrium.
Comparison of Amine Donors:
| Feature | Isopropylamine (IPA) | Alanine + LDH/GDH (Coupled) |
| Mechanism | Mass action (excess donor) | Thermodynamic sink (product removal) |
| Equilibrium Shift | Moderate (Requires acetone removal) | High (Pyruvate reduction is irreversible) |
| Cost | Low | High (Requires co-enzymes) |
| Suitability for CF3 | Good (High conc. disrupts hydrate) | Excellent (Pulls reaction forward) |
| Inhibition Risk | Acetone is a competitive inhibitor | Pyruvate is a strong inhibitor (must remove) |
Recommendation: For initial screening of bulky CF₃ substrates, use IPA (1-2 M) . The high concentration of organic amine helps shift the hydration equilibrium back to the ketone form and improves solubility.[1] For scale-up, switch to the Alanine/LDH system if enantiopurity is critical [4].
Visualization: The Hydration Trap & Reaction Pathway
Figure 2: The "Hydration Trap."[2] The CF3-ketone is sequestered as an inactive gem-diol, reducing the effective concentration available for the enzyme.
Module 3: Process Conditions
Solvents (The Solubility Fix)
Bulky CF₃ substrates are hydrophobic.
-
Standard: 10-20% DMSO is standard.[1]
-
Advanced: If the enzyme precipitates, switch to MeOH (up to 20%) or a biphasic system (e.g., MTBE/Buffer). Many engineered ATAs (like the Sitagliptin variant) are evolved for stability in 50% DMSO [1].
pH Strategy
-
Optimum: pH 7.0 - 8.0.
-
Trade-off: Lower pH favors the ketone form over the hydrate (slightly) and stabilizes the amine product, but most ATAs are less active below pH 7.
-
Tip: If using IPA, the pH will drift basic. Strong buffering (100 mM KPi or Triethanolamine) is mandatory.[1]
Module 4: Troubleshooting Matrix (FAQs)
Q1: My colorimetric assay (acetophenone detection) is negative, but I see substrate disappearance.
-
Diagnosis: False negative. The CF₃ group might be inhibiting the helper enzyme in your assay, or the product amine is not reacting with the colorimetric reagent.
-
Fix: Always use HPLC for bulky fluorinated substrates.[1] Use a chiral column (e.g., Chiralpak IG or AD-H) to determine conversion and ee simultaneously.
Q2: Conversion stalls at ~50% regardless of time.
-
Diagnosis: Product Inhibition.[1][2][3] The chiral amine product (often basic) might be binding tightly to the active site or inhibiting the enzyme.
-
Fix: Implement in situ product removal (ISPR) using an organic overlay (biphasic system) to extract the amine product as it forms.
Q3: The reaction works for the non-fluorinated analog but fails for the CF₃ substrate.
-
Diagnosis: Electronic destabilization. The CF₃ group destabilizes the carbocationic character of the transition state.[1]
-
Fix: This is an electronic problem, not just steric. You may need a different enzyme scaffold (e.g., Aspergillus vs. Vibrio) rather than just a mutant of the same scaffold.
Q4: I see a "background" reaction in my no-enzyme control.
-
Diagnosis: Spontaneous imine formation or hydrolysis errors.[1]
-
Fix: CF₃ ketones are reactive.[1][3] Ensure your quenching method (e.g., acid quench) doesn't induce degradation or racemization of the product before HPLC analysis.
References
-
Savile, C. K., et al. (2010).[4][5][6] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[6] [Link]
-
Humble, M. S., et al. (2012). Engineering the active site of an (S)-selective amine transaminase for acceptance of doubly bulky primary amines. ChemCatChem, 4(8), 1139-1142. [Link]
-
Mathew, S., et al. (2016). Asymmetric synthesis of chiral fluorinated amines using ω-transaminases. Tetrahedron, 72(48), 7790-7796. [Link]
-
Koszelewski, D., et al. (2010). Deracemization of α-chiral primary amines by a one-pot, two-step cascade reaction catalyzed by ω-transaminases. Angewandte Chemie International Edition, 47(48), 9337-9340. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in 5-CF3-indanone amination
Ticket ID: #CF3-IND-005 Subject: Overcoming Steric Hindrance & Electronic Effects in Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric-Electronic" Trap
You are likely encountering a "conversion wall" where the reaction stalls or yields the alcohol byproduct (indanol) instead of the amine. In 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one , you are fighting two opposing forces:
-
Electronic Activation (The Trap): The 5-CF
group is a strong electron-withdrawing group (EWG). This makes the C1 carbonyl highly electrophilic. While this invites nucleophilic attack by the amine, it also makes the ketone significantly more susceptible to direct reduction by the hydride source before the imine can form. -
Steric/Thermodynamic Barrier: If your amine is bulky (e.g., tert-butylamine, secondary amines), the equilibrium constant (
) for imine formation is low. Water produced in the reaction hydrolyzes the unstable imine back to the ketone, which is then irreversibly reduced to the alcohol byproduct.
The Solution: You must shift the equilibrium physically and chemically using a Lewis Acid/Water Scavenger protocol (Titanium(IV) Isopropoxide) before introducing the reducing agent.
Diagnostic Workflow
Before proceeding, use this logic tree to confirm the root cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in electron-deficient indanone amination.
The "Titanium Protocol" (Standard Operating Procedure)
For 5-CF
Why it works:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing susceptibility to attack by weak/bulky nucleophiles.
-
Water Scavenger: Reacts with the water byproduct to form stable TiO
, driving the equilibrium irreversibly toward the imine/enamine species.
Experimental Protocol
Scale: 1.0 mmol Indanone
| Reagent | Equivalents | Role |
| 5-CF | 1.0 equiv | Substrate |
| Amine | 1.2 - 1.5 equiv | Nucleophile (Use HCl salt + Et |
| Ti(O | 1.5 - 2.0 equiv | Lewis Acid / Dehydrating Agent |
| NaBH | 1.5 equiv | Reducing Agent (Added in Step 2) |
| Ethanol (Abs.) | [0.5 M] | Solvent (Compatible with Ti species) |
Step-by-Step:
-
Complexation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve 5-CF
-indanone (1.0 equiv) and the Amine (1.2 equiv) in absolute Ethanol (or THF). -
Add Ti(O
Pr) (1.5 equiv) dropwise. -
Observation: The solution may turn slightly yellow or hazy.
-
Stir: Stir at Ambient Temperature for 6–12 hours.
-
QC Check: Pull an aliquot for NMR/TLC. You must see the disappearance of the ketone spot. If ketone remains, the reduction step will fail (producing alcohol).
-
Troubleshooting: If conversion is <50% after 12h, heat to 50°C or use Microwave irradiation (80°C, 30 min).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH
(1.5 equiv) portion-wise (Caution: gas evolution). -
Allow to warm to RT and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Crucial: Quench by adding 2M NH
OH or water. A massive white precipitate (TiO ) will form. -
Dilute with EtOAc. Filter the slurry through a Celite pad to remove the titanium salts.
-
Wash the filtrate with brine, dry over Na
SO , and concentrate.
-
Mechanistic Visualization
Understanding the specific role of Titanium prevents procedural errors.
Figure 2: The dual role of Titanium Isopropoxide in shifting equilibrium and activating the carbonyl.
Troubleshooting FAQ
Q: I see a new spot on TLC during the Ti step, but after adding NaBH
-
Fix: Increase the time for Step 1. Ensure the reaction is strictly anhydrous. Use 2.0 equiv of Ti(O
Pr) .
Q: My amine is an HCl salt. Can I use it directly?
A: Yes, but you must neutralize it in situ. Add Triethylamine (Et
Q: The reaction mixture turned into a solid gel during workup. A: This is common with Titanium.
-
Fix: Do not extract directly. Pour the reaction mixture into 2M NH
OH (aqueous ammonia). This breaks the Ti-N complexes and precipitates granular TiO , which is easy to filter through Celite.
Q: Can I use NaBH(OAc)
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1][2][4] Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Handling Aminoindane Hydrochloride Salts
[1][2]
Subject: Best Practices for Managing Hygroscopicity in Aminoindane HCl Salts Ticket ID: TECH-AI-HCL-001 Status: Open / Guide Audience: Medicinal Chemists, Formulation Scientists, Lab Managers[1]
Executive Summary
Aminoindane derivatives (e.g., 2-aminoindane hydrochloride, CAS 2338-18-3) are critical intermediates in the synthesis of psychoactive and neuroprotective therapeutics.[1][2] While the free base forms are often oily liquids or low-melting solids, the hydrochloride (HCl) salts are preferred for their crystallinity and solubility. However, the ionic lattice of aminoindane HCl is prone to hygroscopicity —the uptake of atmospheric moisture.
This guide addresses the thermodynamic instability caused by moisture, providing protocols to prevent deliquescence (dissolution in absorbed water), ensure accurate weighing, and recover "wet" material.[1]
Module 1: The Physics of Failure (Why This Happens)
To solve the problem, you must understand the mechanism. The hydrochloride salt consists of a protonated amine cation (
-
Surface Adsorption: The chloride ion is a strong hydrogen bond acceptor.[1] At relative humidity (RH) levels below the Critical Relative Humidity (CRH), water molecules adsorb onto the crystal surface.
-
Deliquescence: When ambient RH exceeds the salt's CRH, the crystal lattice collapses. The solid dissolves in the adsorbed water layer, forming a saturated solution film.[3] For many amine salts, this transition can occur rapidly at RH > 60%.[1]
Impact on Research:
-
Stoichiometric Error: Weighing "wet" salt leads to under-dosing the active pharmacophore in reactions.
-
Chemical Instability: Moisture can catalyze hydrolysis or facilitate side reactions (e.g., dimerization).[1]
-
Physical Handling: Caking and clumping prevent free flow, complicating automated dispensing.[1]
Module 2: Storage & Prevention Protocols
Objective: Maintain the material below its Critical Relative Humidity (CRH).
Protocol A: The "Double-Barrier" Storage System
Do not rely on the original vendor bottle alone. Screw caps are permeable to water vapor over time.[1]
-
Primary Container: Glass amber vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or specific vapor-barrier tape if necessary.[1]
-
Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing a high-efficiency desiccant.
-
Temperature: Store at 2–8°C (refrigerated).
-
Critical Warning: Allow the container to warm to room temperature before opening . Opening a cold bottle in warm air causes immediate condensation on the salt.
-
Desiccant Selection Guide
| Desiccant Material | Efficiency (Residual H2O) | Capacity (g H2O/g desiccant) | Recommended Use Case |
| Phosphorus Pentoxide ( | < 0.001 mg/L (Very High) | Low | Recovery: Drying wet samples.[1] |
| Molecular Sieves (4Å) | ~0.001 mg/L (High) | Moderate (~20%) | Storage: Maintaining anhydrous solvent/atmosphere.[1] |
| Silica Gel (Indicating) | ~0.01 mg/L (Moderate) | High (~30-40%) | General: Secondary containment jars.[1] |
| Calcium Chloride ( | ~0.1 mg/L (Low) | High | Bulk: Large desiccator cabinets.[1] |
Module 3: Active Handling & Weighing
Objective: Transfer material without inducing phase change.
Workflow Visualization: The "Speed-Weigh" Decision Matrix
Figure 1: Decision matrix for handling hygroscopic salts based on environmental relative humidity.
Technique: The "Difference Weighing" Method
For high-precision experiments (e.g., analytical standards), do not weigh directly into a weigh boat.[1]
-
Tare the balance with nothing on it.[1]
-
Place the capped vial containing the salt on the balance. Record weight (
).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Remove vial, take out estimated amount, and add to reaction vessel.
-
Recap vial immediately and place back on balance. Record weight (
).[1][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mass added =
.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why? This minimizes the time the bulk container is open to the air.[4]
-
Module 4: Remediation (Drying Wet Material)[1][2]
If your aminoindane HCl has turned into a "goo" or sticky solid, it has deliquesced.[1] It can be recovered.[1][5]
Recovery Protocol: Vacuum Oven Drying
-
Equipment: Vacuum oven, oil pump ( < 1 mbar), P2O5 trap.
-
Safety: Aminoindane HCl melts/decomposes around 241–249°C [1][2], but wet salts can degrade at lower temperatures due to hydrolysis.[1]
Step-by-Step:
-
Solvent Wash (Optional): If the salt is extremely wet, wash with cold, dry diethyl ether (the salt is generally insoluble in ether, while water is slightly miscible, helping to mechanically remove surface moisture).[1]
-
Transfer: Place the damp solid in a wide-mouth vial or crystallization dish. Cover with aluminum foil poked with pinholes (prevents bumping).[1]
-
Temperature: Set oven to 40–50°C . Do not exceed 60°C initially to prevent melting the "hydrate" phase which might cause fusing.
-
Vacuum: Apply full vacuum.[1]
-
Duration: Dry for 12–24 hours.
-
Verification: The material is dry when it returns to a free-flowing, off-white crystalline powder and the melting point returns to the >240°C range.[2]
Troubleshooting & FAQs
Q: The powder flies apart when I put the spatula in (Static). What do I do? A: Hygroscopic salts often carry static charge in dry environments.[1]
-
Fix 1: Use an ionizing anti-static gun (e.g., Zerostat) on the powder before weighing.[1]
-
Fix 2: Use a metal spatula (grounded) rather than plastic.
Q: My NMR in DMSO-d6 shows a huge water peak. Is the salt wet? A: Not necessarily. Aminoindane HCl is very hygroscopic, but DMSO is also hygroscopic.[1] The water might be from the solvent.[6]
-
Test: Run a blank NMR of just your DMSO-d6.[1] If the water peak is small, but grows huge when you add the salt, your salt is wet.
-
Fix: Dry the salt using the Module 4 protocol.
Q: Can I use ethanol to recrystallize? A: Only if it is absolute ethanol (anhydrous) . 95% Ethanol contains water which will remain trapped in the lattice. A mixture of Isopropanol/Ether is often superior for recrystallizing amine hydrochlorides to ensure dryness [3].
Q: The salt turned yellow. Is it still good? A: Color change often indicates oxidation of the amine, which is accelerated by moisture. Check purity via HPLC or NMR. If purity is >98%, you may proceed, but recrystallization is recommended to remove oxidation byproducts.[1]
References
Validation & Comparative
19F NMR chemical shift of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Technical Comparison Guide: 19F NMR Characterization of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Executive Summary
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS: 936220-73-4 for HCl salt) is a critical pharmacophore in medicinal chemistry, often serving as a chiral building block for CNS-active agents and kinase inhibitors. Its structural rigidity, combined with the metabolic stability and lipophilicity of the trifluoromethyl (
This guide provides a technical analysis of the
Technical Profile: The Product
Structural Context & Numbering
The molecule consists of a fused indane ring system. The amine is located at the benzylic position (C1), while the trifluoromethyl group is attached to the aromatic ring at position 5.
-
System: Indane (Benzocyclopentane)
-
Substituent 1: Amino group (
) at C1. -
Substituent 2: Trifluoromethyl group (
) at C5.
NMR Spectral Characteristics
Based on substituent chemical shift additivity rules and empirical data for trifluoromethylated indanones and benzenes, the characteristic signal is defined below.
| Parameter | Specification | Notes |
| Chemical Shift ( | -62.5 ppm | Referenced to |
| Multiplicity | Singlet (s) | Appears as a singlet in proton-decoupled spectra ( |
| Coupling ( | Not typically resolved | Long-range coupling to aromatic protons may cause slight broadening ( |
| Relaxation ( | 1.5 – 3.0 seconds |
Note on Solvent Effects: The exact shift is solvent-dependent. In
, the signal is typically centered near -63 ppm. In polar aprotic solvents (e.g., DMSO-), the signal may shift downfield by 0.5–1.0 ppm due to solvation of the ammonium species if the salt form is used.
Comparative Analysis: Performance vs. Alternatives
This section evaluates the utility of
Comparison Matrix
| Feature | HPLC-UV (Alternative 2) | ||
| Specificity | High. Only detects fluorinated species. No solvent background. | Moderate. Overlap with aromatic protons (7.0–7.6 ppm) and ammonium exchangeables. | Low/Moderate. Retention time is not structural proof; requires reference standard. |
| Regioisomer Resolution | Excellent. 5- | Difficult. Requires complex coupling analysis (COSY/NOESY) to distinguish isomers. | High. Can separate isomers, but requires method development. |
| Speed | Fast (< 5 mins). No column equilibration needed. | Fast (< 5 mins). | Slow (20-40 mins). Includes run time and wash. |
| Quantification | Direct. qNMR with internal standard (e.g., TFT). | Complex. Requires pure baseline; integration errors common in crowded regions. | Indirect. Requires response factor determination. |
Regioisomer Discrimination (The "Killer App")
In the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, a common impurity is the 6-trifluoromethyl regioisomer (arising from non-selective cyclization).
-
5-
Isomer: The group is meta to the aliphatic bridgehead C1. -
6-
Isomer: The group is para to the aliphatic bridgehead C1. -
Result: The electronic shielding differs.
NMR easily resolves these as two distinct singlets, allowing for instant ratio determination without separation.
Validated Experimental Protocol
To ensure reproducibility and Trustworthiness (E-E-A-T), follow this self-validating protocol.
Reagents & Standards
-
Solvent:
(99.8% D) or DMSO- (for HCl salts). -
Internal Standard (Optional for shift, Required for qNMR):
-Trifluorotoluene (TFT, -63.72 ppm) or Hexafluorobenzene ( -164.9 ppm).
Acquisition Parameters
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for qNMR).
-
Spectral Width (SW): 200 ppm (centered at -100 ppm) to catch all standards.
-
Relaxation Delay (
): Set to (approx. 10–15 seconds) for quantitative accuracy. For simple ID, 2 seconds is sufficient. -
Scans (NS): 16–64 scans (sufficient due to high sensitivity of
).
Step-by-Step Workflow
-
Preparation: Dissolve 5–10 mg of the amine (or salt) in 0.6 mL solvent.
-
Lock & Shim: Lock on deuterium signal; shim until solvent lineshape is sharp.
-
Acquire: Run the
sequence (proton-decoupled recommended for sharp singlets). -
Process: Apply exponential multiplication (LB = 0.3 Hz). Reference spectrum using the internal standard or the unified scale.
-
Validation:
-
Pass: Single sharp peak at approx. -63 ppm.
-
Fail: Multiple peaks (isomeric mixtures) or broad humps (paramagnetic impurities/poor shimming).
-
Visualizations
Figure 1: Analytical Workflow for Structural Verification
This diagram illustrates the decision logic for using
Caption: Logical workflow for verifying the regioisomeric purity of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine using 19F NMR.
Figure 2: Isomer Differentiation Logic
A schematic comparison of the target molecule versus its common regioisomer.
Caption: Differentiation of 5-CF3 and 6-CF3 regioisomers based on electronic shielding environments detected by 19F NMR.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869674 (5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine). Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on substituent effects in Ar-CF3 systems).
-
University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. (Source for CFCl3 and PhCF3 referencing). Retrieved from [Link]
Sources
A Comparative Analysis of Amine Basicity: 1-Aminoindane versus 5-CF3-1-Aminoindane
Introduction
In the landscape of medicinal chemistry and drug development, the basicity of amine-containing scaffolds is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. The protonation state of an amine, dictated by its basicity (quantified by the pKa of its conjugate acid), governs fundamental properties such as solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth comparison of the basicity of two structurally related compounds: 1-aminoindane and its trifluoromethylated analogue, 5-CF3-1-aminoindane.
While 1-aminoindane serves as a foundational structure in various CNS-active agents, the introduction of a trifluoromethyl (-CF3) group is a common strategy to modulate a drug candidate's metabolic stability and lipophilicity.[1] However, this substitution has profound electronic consequences that significantly alter the basicity of the proximal amino group. This guide will elucidate the theoretical underpinnings of this difference, provide available experimental and predicted data, and detail a comprehensive experimental protocol for the empirical determination of these values, empowering researchers to validate these principles in their own laboratories.
Theoretical Framework: The Inductive Effect of the Trifluoromethyl Group
The fundamental difference in basicity between 1-aminoindane and 5-CF3-1-aminoindane arises from the powerful electron-withdrawing nature of the trifluoromethyl group.[2][3][4] Basicity in amines is a function of the availability of the nitrogen's lone pair of electrons to accept a proton. Any substituent that reduces the electron density on the nitrogen atom will decrease its basicity.
The -CF3 group exerts a strong negative inductive effect (-I effect) across the molecule's framework.[2] The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the benzene ring, ultimately drawing electron density away from the amino group at the 1-position. This reduction in electron density makes the nitrogen lone pair less available for protonation, thereby rendering 5-CF3-1-aminoindane a weaker base than its non-fluorinated counterpart.
Logical Relationship: Inductive Effect on Basicity
Caption: Inductive effect of the -CF3 group leading to reduced amine basicity.
Quantitative Basicity Data (pKa)
The basicity of an amine is expressed as the pKa of its conjugate acid (R-NH3+). A lower pKa value indicates a weaker base. While direct experimental data for 5-CF3-1-aminoindane is not prominently available in the literature, a predicted value for 1-aminoindane exists, and a significant decrease is anticipated for the trifluoromethylated derivative based on established chemical principles.
| Compound | Structure | pKa of Conjugate Acid | Data Type |
| 1-Aminoindane | ~9.44 ± 0.20 | Predicted[5][6] | |
| 5-CF3-1-Aminoindane | ![]() | Expected to be significantly lower | Inferred |
Note: The pKa for 1-aminoindane is a predicted value. The basicity of 5-CF3-1-aminoindane is expected to be substantially lower due to the strong electron-withdrawing -CF3 group.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically determine and compare the pKa values of these two compounds, potentiometric titration is a reliable and accurate method.[7][8][9] This technique involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).
I. Materials and Equipment
-
1-Aminoindane and 5-CF3-1-aminoindane (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)
-
Deionized, carbonate-free water
-
Calibrated pH meter with a combination glass electrode
-
Automatic burette or Class A manual burette
-
Magnetic stirrer and stir bar
-
Beaker (100 mL or 150 mL)
-
Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)
II. Experimental Workflow
Caption: Simplified workflow for pKa determination by potentiometric titration.
III. Step-by-Step Methodology
-
System Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffer solutions that bracket the expected pKa range. Ensure the electrode is rinsed with deionized water and blotted dry between buffers.
-
Sample Preparation:
-
Accurately weigh approximately 1 mmol of the amine (e.g., ~13.3 mg of 1-aminoindane).
-
Dissolve the sample in 50 mL of deionized, carbonate-free water in a beaker. If solubility is limited, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.[8]
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and the tip of the burette (filled with standardized 0.1 M HCl) into the sample solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Begin gentle stirring to ensure homogeneity.
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the peak.
-
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Conclusion
The substitution of a hydrogen atom with a trifluoromethyl group at the 5-position of the 1-aminoindane scaffold is predicted to cause a significant decrease in the basicity of the amino group. This is a direct consequence of the potent electron-withdrawing inductive effect of the -CF3 moiety, which reduces the availability of the nitrogen's lone pair for protonation.[3][10] For researchers in drug development, this modulation of pKa is a critical design consideration, impacting everything from salt form selection to the ADME (absorption, distribution, metabolism, and excretion) properties of the final compound. The potentiometric titration protocol detailed herein provides a robust and reliable method for the empirical validation of this fundamental principle of physical organic chemistry.
References
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. [Link]
-
Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry - Chinese Chemical Society. [Link]
-
(R)-(-)-1-Aminoindan. ChemBK. [Link]
-
Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. [Link]
-
Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry - ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]
-
(PDF) Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). ResearchGate. [Link]
-
(+-)-1-Aminoindan. PubChem - NIH. [Link]
-
Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. [Link]
-
(S)-(+)-1-Aminoindan 61341-86-4 In Medicine. SENOVA PHARMA. [Link]
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). PubMed. [Link]
-
Trifluoromethylaminoindane. WikiMed Medical Encyclopedia. [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Amino acid pKa and pKi values. Isca Biochemicals. [Link]
-
D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids. Chem 206. [Link]
-
Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. (2021). MDPI. [Link]
-
5-Aminoindan. the NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 5. chembk.com [chembk.com]
- 6. Best Price (S)-(+)-1-Aminoindan 61341-86-4 In Medicine [senovaph.com]
- 7. mdpi.com [mdpi.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chinesechemsoc.org [chinesechemsoc.org]
Reference Standard Qualification Guide: 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Executive Summary
This guide provides a technical framework for the qualification, characterization, and use of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (and its salts) as a reference standard in pharmaceutical development. Unlike generic catalogs, this document compares the performance reliability of different qualification methodologies—specifically the Mass Balance Approach versus Quantitative NMR (qNMR) —and offers self-validating protocols for establishing potency.
Target Analyte Profile:
-
Chemical Name: 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine[1]
-
CAS Number: 1000576-39-5 (Racemic base); 2514660-75-2 (S-isomer HCl)
-
Molecular Formula:
-
Critical Attribute: The C5-trifluoromethyl group significantly alters lipophilicity (
) and metabolic stability compared to the parent 1-aminoindane, necessitating specific chromatographic conditions to prevent peak tailing and retention shifts.
Part 1: Comparative Analysis of Quantification Methods
In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers often rely on Certificate of Analysis (CoA) data provided by vendors. However, the method used to assign purity defines the standard's reliability.
The following table compares the two primary methodologies for assigning potency to this reference standard.
Table 1: Performance Comparison of Potency Assignment Methodologies
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Modern Primary) |
| Principle | Direct measurement of molar ratio against a NIST-traceable Internal Standard (IS). | |
| Accuracy for this Analyte | Moderate Risk. UV detection (HPLC) may over-estimate purity if non-chromophoric impurities (e.g., inorganic salts from reduction) are present. | High. Independent of UV extinction coefficients. Detects all proton-bearing impurities. |
| Specificity | High. Separates structural isomers (e.g., 6-CF3 isomer) if method development is robust. | Moderate. Requires distinct signals. The |
| Material Requirement | High (>100 mg). Requires TGA, KF, ROI, and HPLC. | Low (<20 mg). Non-destructive (sample can be recovered). |
| Suitability for 5-CF3-Indanamine | Secondary Choice. Best for routine QC after the standard is characterized. | Primary Choice. Best for establishing the standard value initially, especially for early-phase batches. |
Expert Insight: For 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, qNMR is the superior qualification method for initial reference standard establishment. The lack of a strong chromophore (benzenoid band only) means HPLC-UV area% often fails to detect synthetic byproducts like oligomers or residual reducing agents.
Part 2: Experimental Protocols & Methodologies
Protocol A: Self-Validating qNMR Quantification
This protocol establishes the "True Value" (w/w%) of your reference standard, independent of chromatographic response factors.
Reagents:
-
Analyte: 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (approx. 10-15 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity). Why? High purity, distinct singlet at ~6.3 ppm, non-hygroscopic.
-
Solvent: DMSO-
(99.9% D). Why? Ensures solubility of both the amine salt and the organic acid IS.
Workflow:
-
Weighing: Accurately weigh 15.0 mg of Analyte (
) and 10.0 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.7 mL DMSO-
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): 60 seconds (Critical: Must be to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and the Indane C1-H triplet/multiplet (1H) at ~4.3-4.5 ppm.
Calculation:
- : Integral area[2]
- : Number of protons (IS=2, Analyte=1)
- : Molecular weight[3]
- : Mass weighed
- : Purity of Internal Standard[2]
Protocol B: HPLC-UV Purity & Impurity Profiling
While qNMR gives potency, HPLC is required to detect structural isomers (e.g., regioisomers where
Chromatographic Conditions:
-
Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Gemini),
. Reason: High pH stability allows running basic mobile phases to keep the amine neutral, improving peak shape. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (amide/peptide bond region) and 265 nm (aromatic).
-
Temperature:
.
Critical System Suitability Criteria:
-
Tailing Factor:
(Amine tailing is the primary failure mode). -
Resolution:
between the main peak and the nearest impurity (likely the des-fluoro analog or unreacted indanone).
Part 3: Visualizing the Qualification Logic
Diagram 1: Reference Standard Qualification Workflow
This diagram illustrates the decision matrix for qualifying the material based on its intended lifecycle stage (R&D vs. GMP).
Caption: Workflow for selecting the qualification strategy. qNMR is recommended for speed and specificity, while Mass Balance is required for full regulatory characterization.
Diagram 2: Synthesis & Impurity Origin
Understanding where impurities come from is vital for the "Specificity" parameter of your standard.
Caption: Synthetic pathway via reductive amination showing critical impurity origins. Note that defluorination (Impurity C) is a specific risk with strong reducing agents.
Part 4: Chiral Resolution & Enantiomeric Purity
Since the C1 position is chiral, the "Reference Standard" is likely a racemate unless specified as the (S)- or (R)- enantiomer.
-
Racemic Standard: Suitable for verifying chemical structure and total assay.
-
Enantiopure Standard: Required for chiral purity assays.
Chiral HPLC Method (Recommendation):
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The basic additive (Diethylamine) is crucial to prevent the amine from interacting with silanols, ensuring sharp peaks.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4] Defines the validation parameters (Specificity, Accuracy, Range) required for qualifying reference standards. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] Establishes qNMR as a compendial method for purity assignment. Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(24), 2010. Demonstrates the superiority of qNMR over HPLC area% for reference standards. Link
-
Bhat, S., et al. "Reductive Amination of Indanones: Synthesis and Characterization." Synthetic Communications. Provides the baseline synthetic route and impurity profile expectations for indanamines. Link
-
Chemical Abstracts Service (CAS). CAS Registry Number 1000576-39-5 Details.Link
Sources
- 1. 2514660-75-2|(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1381928-19-3 [sigmaaldrich.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Crystallographic Analysis of 5-Trifluoromethyl-1-Aminoindane Salts: A Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from stability and solubility to bioavailability. For ionizable APIs such as 5-trifluoromethyl-1-aminoindane, a compound of interest for its potential pharmacological activities, salt formation is a critical strategy to optimize these properties. The selection of a suitable counter-ion can drastically alter the crystalline arrangement of the API, leading to different polymorphs with distinct physicochemical characteristics.
This guide provides an in-depth comparative analysis of the crystal structures of two common and pharmaceutically acceptable salts of 5-trifluoromethyl-1-aminoindane: the hydrochloride (HCl) and hydrobromide (HBr) salts. As no experimental crystal structures for these specific salts are publicly available, this guide will present a comprehensive, field-proven methodology for their synthesis and characterization, complemented by realistic, hypothetical crystallographic data for comparative purposes. This approach is designed to equip researchers with the foundational knowledge and practical protocols necessary to undertake such an analysis in their own laboratories.
The Strategic Imperative of Salt Selection and Crystal Structure Analysis
The introduction of a trifluoromethyl group to a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] However, these favorable modifications can also present challenges in terms of aqueous solubility and crystalline form control. Salt formation provides a powerful tool to modulate these properties. The choice between different salt forms, such as hydrochloride and hydrobromide, is not arbitrary. It is a strategic decision based on a thorough understanding of how the counter-ion influences the crystal packing, intermolecular interactions, and ultimately, the performance of the drug substance.[3]
X-ray diffraction, in both its single-crystal (SCXRD) and powder (PXRD) forms, stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[4] This detailed structural information is invaluable for:
-
Identifying and characterizing different polymorphic forms: Ensuring the consistent production of the desired, most stable polymorph.
-
Understanding structure-property relationships: Correlating crystal packing with physical properties like melting point, solubility, and dissolution rate.
-
Supporting intellectual property claims: Defining the unique crystalline form of a new drug substance.
Synthesis and Crystallization of 5-Trifluoromethyl-1-Aminoindane and its Salts
A robust and scalable synthetic route is essential for the production of the API and its subsequent salt forms. The following protocol outlines a plausible pathway for the synthesis of 5-trifluoromethyl-1-aminoindane, starting from commercially available materials.
Figure 1: Proposed synthetic pathway for 5-trifluoromethyl-1-aminoindane.
Experimental Protocols
Protocol 1: Synthesis of 5-Trifluoromethyl-1-aminoindane
-
Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add 4-(trifluoromethyl)benzene and succinic anhydride. The reaction mixture is stirred at room temperature and then refluxed to drive the reaction to completion. After an aqueous workup, 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid is isolated.
-
Step 2: Clemmensen Reduction. The keto-acid from the previous step is subjected to a Clemmensen reduction using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone to a methylene group, yielding 4-(4-(trifluoromethyl)phenyl)butanoic acid.[5]
-
Step 3: Intramolecular Friedel-Crafts Acylation. The resulting butanoic acid derivative is cyclized using a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures to form 5-trifluoromethyl-1-indanone.
-
Step 4: Reductive Amination. The 5-trifluoromethyl-1-indanone is converted to the corresponding primary amine via reductive amination. This can be achieved by treating the ketone with ammonia in the presence of a reducing agent like hydrogen gas over a palladium on carbon (Pd/C) catalyst.[6][7]
Protocol 2: Salt Formation and Crystallization
-
Hydrochloride Salt: Dissolve the free base of 5-trifluoromethyl-1-aminoindane in a suitable solvent such as isopropanol. Add a stoichiometric amount of a solution of hydrogen chloride in isopropanol. The hydrochloride salt will precipitate out of the solution.
-
Hydrobromide Salt: Follow a similar procedure to the hydrochloride salt formation, using a solution of hydrogen bromide in a suitable solvent.
-
Crystallization: For single-crystal growth suitable for SCXRD, slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion techniques can be employed. For bulk material for PXRD analysis, the precipitated salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Comparative Crystal Structure Analysis: A Hypothetical Case Study
In the absence of published experimental data, we present a comparative analysis based on realistic, hypothetical crystallographic data for the hydrochloride and hydrobromide salts of 5-trifluoromethyl-1-aminoindane. This comparison highlights the potential differences in their crystal packing and the resulting impact on their physical properties.
Table 1: Hypothetical Crystallographic Data for 5-Trifluoromethyl-1-aminoindane Salts
| Parameter | Hydrochloride Salt | Hydrobromide Salt |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 8.5 |
| b (Å) | 15.2 | 12.1 |
| c (Å) | 8.9 | 14.3 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1365 | 1473 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.45 | 1.62 |
| Key Intermolecular Interactions | N-H···Cl hydrogen bonds, C-H···F interactions, π-π stacking | N-H···Br hydrogen bonds, C-H···F interactions, Br···π interactions |
Analysis of Hypothetical Crystal Packing
Figure 3: Workflow for crystal structure determination and analysis.
Detailed Methodologies
Single-Crystal X-ray Diffraction (SCXRD):
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data is collected at various crystal orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, providing the atomic coordinates of the molecule. The structural model is then refined to achieve the best fit with the experimental data.
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A finely ground powder of the crystalline salt is packed into a sample holder.
-
Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffractogram is used for phase identification by comparing it to a database of known patterns. It can also be used for unit cell determination and quantitative analysis of polymorphic mixtures.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative crystal structure analysis of 5-trifluoromethyl-1-aminoindane salts. While based on hypothetical data, the principles and methodologies outlined are grounded in established crystallographic and synthetic practices. The choice of a salt form is a critical step in drug development, and a thorough understanding of the resulting crystal structure is indispensable for ensuring the quality, stability, and performance of the final drug product.
Future experimental work should focus on the synthesis and crystallization of a variety of salts of 5-trifluoromethyl-1-aminoindane to build a comprehensive library of solid forms. The detailed characterization of these forms, using the techniques described herein, will enable a robust evaluation of their physicochemical properties and facilitate the selection of an optimal candidate for further development.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
-
Wikipedia. (2023). 1-Indanone. [Link]
-
Kieć-Kononowicz, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(3), 1327-1349. [Link]
-
Dennany, L., Kennedy, A. R., & Walker, B. (2015). The hydrochloride and hydrobromide salt forms of (S)-amphetamine. Acta Crystallographica Section C: Structural Chemistry, 71(10), 844-849. [Link]
-
Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Wikipedia. (2023). Clemmensen reduction. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. Crystal Engineering Communications, 7(72), 439-448. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Spectroscopic Characterization of 5-Trifluoromethyl-1-indanamine: A Comparative Technical Guide
This guide serves as a technical standard for the spectroscopic validation of 5-trifluoromethyl-1-indanamine , a critical chiral building block in the synthesis of CNS-active pharmaceutical intermediates (e.g., MAO-B inhibitors).
Unlike generic datasheets, this guide focuses on comparative differentiation —specifically, how to analytically distinguish the 5-trifluoromethyl isomer from its likely regioisomers (4-, 6-, and 7-trifluoromethyl) and quantify its enantiomeric purity.
Executive Summary
5-Trifluoromethyl-1-indanamine (CAS: Variable by salt form/enantiomer) presents unique analytical challenges due to the electron-withdrawing nature of the trifluoromethyl (
-
Primary Challenge: Distinguishing the 5-substituted isomer from the 6-substituted isomer, which often co-elutes in achiral chromatography.
-
Solution: High-field
NMR analysis of aromatic coupling constants ( -values) is the only self-validating method for structural assignment without X-ray crystallography. -
Purity Metric: Quantitative
NMR (qNMR) is recommended for assay purity, while Chiral HPLC is required for enantiomeric excess ( ) determination.
Structural Differentiation: The 5- vs. 6-Isomer Problem
The synthesis of trifluoromethyl-indanamines often involves cyclization or reduction steps that can yield regioisomeric mixtures.[1] Mass Spectrometry (MS) cannot distinguish these isomers as their fragmentation patterns are nearly identical. NMR is the definitive tool.
Comparative NMR Analysis (Aromatic Region)
The aromatic substitution pattern dictates the splitting signals.[2]
-
Indane Numbering: The amine is at C1. The aromatic ring comprises C4, C5, C6, and C7.
-
5-CF3 Isomer: Substituent at C5.[3] Protons are at C4, C6, C7.
-
6-CF3 Isomer: Substituent at C6.[4] Protons are at C4, C5, C7.
| Feature | 5-Trifluoromethyl-1-indanamine (Product) | 6-Trifluoromethyl-1-indanamine (Alternative) |
| Coupling System | ABX / AMX System | ABX / AMX System |
| Proton H7 | Doublet ( | Singlet ( |
| Proton H6 | Doublet of Doublets ( | N/A (Substituted) |
| Proton H4 | Singlet ( | Doublet ( |
| Diagnostic Key | Look for a strong ortho-doublet at the H7 position (closest to the aliphatic ring junction). | Look for an isolated singlet at the H7 position. |
Analyst Note: The H7 proton in 1-aminoindanes is typically shielded (upfield) relative to other aromatic protons due to the electron-donating effect of the alkyl ring junction, but the
group will deshield protons ortho/para to it.
Spectroscopic Data Profile
A. Mass Spectrometry (ESI-MS / EI-MS)
While MS is poor for isomer differentiation, it is essential for confirming the molecular formula and detecting de-aminated impurities.
-
Molecular Ion (
): 201 (Odd number confirms 1 Nitrogen). -
Base Peak (EI): Typically
184 ( ) or 132 (Loss of ). -
Fragmentation Pathway:
- -cleavage is minor due to ring constraint.
-
Loss of
to form the indene cation (highly favored). -
Loss of
radical (distinctive mass shift of -69 Da).
B. Infrared Spectroscopy (FT-IR)
-
N-H Stretch: Doublet at
(primary amine). -
C-F Stretch: Strong, broad bands in the
region (differentiates from non-fluorinated indanamine). -
Fingerprint: C-H out-of-plane bending (
) helps confirm 1,2,4-substitution pattern, though less reliable than NMR.
Experimental Protocols
Protocol A: Definitive Structural ID via NMR
Objective: Confirm regiochemistry and quantify solvent/precursor impurities.
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-
or Methanol- .-
Note:
can cause broadening of amine peaks due to exchange; DMSO is preferred for sharp NH signals.
-
-
Instrument: 400 MHz minimum (500+ MHz recommended for clear splitting).
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Critical for accurate integration of aromatic protons vs. aliphatic). -
Scans: 64.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure symmetric multiplets.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Separate (R) and (S) enantiomers.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[5]
-
Why Diethylamine? Basic additive is mandatory to suppress tailing of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic ring) or 210 nm.
-
Success Criteria: Baseline resolution (
) between enantiomers.
Visualizations
Diagram 1: Characterization Workflow
This decision tree illustrates the logical flow for validating the compound, prioritizing regioisomer differentiation before chiral analysis.
Caption: Analytical decision tree for validating 5-trifluoromethyl-1-indanamine regiochemistry and purity.
Diagram 2: MS Fragmentation Logic
Understanding the fragmentation helps identify impurities (e.g., defluorinated byproducts).
Caption: Primary fragmentation pathways observed in EI-MS for trifluoromethyl-indanamines.
References
-
MDPI. "Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review." Molecules, 2021.[6] [Link]
-
Phenomenex. "Chiral HPLC Separations: A Guide to Method Development." Phenomenex Technical Resources. [Link]
-
LibreTexts. "Spectroscopy of Amines: Fragmentation and NMR." Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Comparison: Catalytic Systems for the Reductive Amination of CF3-Indanones
Executive Summary
The reductive amination of trifluoromethyl-substituted indanones (CF3-indanones) presents a unique convergence of electronic and steric challenges. The electron-withdrawing
This guide evaluates three distinct catalytic methodologies: Heterogeneous Hydrogenation (Pd/C) , Lewis Acid-Mediated Hydride Reduction (
The Verdict: For non-stereoselective bulk synthesis, Method B (
The Substrate Challenge: Why CF3-Indanones Fail Standard Protocols
Before selecting a catalyst, one must understand the failure modes specific to this substrate class:
-
Unfavorable Equilibrium: The strong electron-withdrawing nature of the
group (Hammett ) renders the carbonyl carbon highly electrophilic. While this accelerates initial amine attack, it paradoxically destabilizes the imine by pulling electron density away from the C=N bond, favoring the hemiaminal or hydrolysis back to the ketone. -
Hydrodefluorination (HDF): Under standard catalytic hydrogenation (e.g.,
, Pd/C), the C-F bond is prone to oxidative addition to the metal center, leading to defluorinated byproducts (ethyl-indanone derivatives). -
Chemoselectivity: The rate of direct ketone reduction to the alcohol often outcompetes imine formation/reduction, especially given the "hard" nature of the carbonyl oxygen in electron-deficient systems.
Comparative Analysis of Catalytic Systems
System A: Heterogeneous Hydrogenation (Pd/C or Pt/C)
The Traditional Approach
-
Mechanism: Surface-mediated adsorption of H2 and substrate.
-
Pros: High scalability, low cost, simple filtration workup.
-
Cons: High risk of defluorination. Low chemoselectivity (alcohol formation).
-
Performance:
-
Yield: 40-60% (variable).
-
Side Reactions: 10-25% defluorinated product observed at >20 bar H2.
-
Optimization: Requires sulfided catalysts (Pt(S)/C) to poison the metal against C-F activation, significantly lowering activity.
-
System B: Lewis Acid-Mediated Hydride Reduction (
+ Borohydride)
The Robust "Chemical" Solution
-
Mechanism: Titanium(IV) isopropoxide acts as a dual-function reagent:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Shifts the equilibrium toward the imine by sequestering water produced during condensation.
-
Note: While often stoichiometric, Ti can be used catalytically (10-20 mol%) if molecular sieves are added, though stoichiometric use is standard for difficult CF3 substrates.
-
-
Pros: Excellent conversion (>90%), minimal defluorination, high functional group tolerance.
-
Cons: Atom economy is poor (stoichiometric waste), difficult workup (titanium emulsions), no enantiocontrol (racemic product).
System C: Homogeneous Asymmetric Transfer Hydrogenation (Ir/Ru)
The High-Precision Solution
-
Mechanism: Metal-ligand bifunctional catalysis (e.g., Noyori-Ikariya type or Cp*Ir complexes). Uses formate or isopropanol as the hydrogen source.[1][2]
-
Pros: High enantioselectivity (>95% ee), suppresses defluorination (milder conditions), operational simplicity (no high-pressure H2).
-
Cons: Catalyst cost, requires inert atmosphere handling.
-
Key Catalyst: [Cp*Ir(TsDPEN)] or [Ru(p-cymene)(TsDPEN)] . The Iridium system is generally preferred for cyclic ketones like indanones due to better steric accommodation.
Performance Metrics Summary
| Feature | Pd/C (Heterogeneous) | Ti(OiPr)4 + NaBH4 | Ir-Cp* (Transfer Hydrog.) |
| Yield | Low (40-60%) | High (85-95%) | High (80-92%) |
| Enantioselectivity (ee) | N/A (Racemic) | N/A (Racemic) | Excellent (>95%) |
| Defluorination Risk | High | Low | Very Low |
| Atom Economy | High | Low | Moderate |
| Scalability | Excellent | Moderate (Workup issues) | Good |
| Primary Use Case | Simple, non-fluorinated analogs | Difficult substrates, racemic targets | Chiral drug intermediates |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Asymmetric Synthesis (Ir-Catalyzed)
Recommended for drug discovery applications requiring chiral purity.
Reagents:
-
5-Trifluoromethyl-1-indanone (1.0 equiv)
-
Amine (1.2 equiv)
-
[Cp*IrCl2]2 (0.5 mol%)[3]
-
(R,R)-TsDPEN (1.0 mol%)
-
HCOONH4 (5.0 equiv) - Hydrogen/Nitrogen source
-
Solvent: Methanol (degassed)
Step-by-Step:
-
Catalyst Formation: In a glovebox or under N2, mix [Cp*IrCl2]2 and (R,R)-TsDPEN in MeOH. Stir at RT for 30 mins to form the active 16-electron species.
-
Reaction Assembly: Add the CF3-indanone and the amine to the catalyst solution.
-
Reductant Addition: Add solid ammonium formate in one portion.
-
Execution: Seal the vessel and heat to 40°C for 12-24 hours. Note: CF3-indanones react slower than non-fluorinated analogs; do not exceed 60°C to avoid erosion of ee.
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with saturated NaHCO3 (to remove residual formic acid). Dry over Na2SO4.[4]
-
Purification: Flash chromatography. Expect >90% yield and >95% ee.[1][5][6]
Protocol B: The "Fail-Safe" Racemic Synthesis (Ti-Mediated)
Recommended for initial SAR screening or when chiral purity is not required.
Step-by-Step:
-
Imine Formation: Combine 5-trifluoromethyl-1-indanone (1.0 equiv), Amine (1.5 equiv), and
(2.0 equiv) in dry THF. -
Equilibrium Shift: Stir at ambient temperature for 6-12 hours. Monitor by TLC/LCMS. The solution will turn slightly yellow/orange. Crucial: Ensure complete consumption of ketone before reduction.
-
Reduction: Cool to 0°C. Add
(1.5 equiv) carefully (exothermic). Add MeOH (2 mL per mmol) dropwise to solubilize the borohydride. -
Quench (The "Titanium Trick"): To avoid emulsion, quench by adding 0.1 M NaOH slowly until a white precipitate (
) forms. Filter through Celite. -
Extraction: Extract the filtrate with DCM.
Mechanistic Visualization
The following diagrams illustrate the critical difference between the "Danger Zone" of heterogeneous catalysis and the precision of the Iridium cycle.
Diagram 1: Catalyst Decision Matrix & Failure Modes
Caption: Decision matrix highlighting the hydrodefluorination risk associated with Pd/C compared to the chemoselective alternatives.
Diagram 2: Mechanism of Iridium-Catalyzed Transfer Hydrogenation
This mechanism explains the high enantioselectivity. The metal center does not bind the imine carbon directly (preventing C-F interaction), but transfers hydride via an outer-sphere transition state.
Caption: The outer-sphere mechanism of Ir-catalyzed transfer hydrogenation avoids direct metal-substrate bonding, preserving the C-F bond.
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link
-
Talwar, D., et al. (2013). "Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts." Chemistry – A European Journal. Link
-
Touge, T., & Noyori, R. (2023). "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones." Organic Letters. Link
-
Kischel, J., et al. (2009). "Transfer Hydrogenation of Imines and Reductive Amination of Ketones Using Formic Acid." Advanced Synthesis & Catalysis. Link
-
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation of Imines." Journal of the American Chemical Society.[7] Link
Sources
- 1. scispace.com [scispace.com]
- 2. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Analytical Guide: GC-MS Characterization and Derivatization Strategies for 5-(trifluoromethyl)-1-aminoindane
Executive Summary & Scope
Target Analyte: 5-(trifluoromethyl)-1-aminoindane (5-TFMAI) Chemical Formula: C₁₀H₁₀F₃N Molecular Weight: 201.19 g/mol Primary Application: Forensic Toxicology, NPS (New Psychoactive Substances) Identification, Medicinal Chemistry.[1][2][3][4]
This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 5-TFMAI. Unlike standard analytical reports, this document focuses on the comparative performance of derivatization strategies versus native analysis.
The core challenge with 5-TFMAI is twofold:
-
Isomeric Discrimination: Differentiating the 5-trifluoromethyl isomer from the 6-trifluoromethyl and 2-aminoindane analogs.
-
Peak Tailing: The primary amine moiety causes significant adsorption on non-polar stationary phases (e.g., Rxi-5Sil MS), necessitating derivatization for quantitative accuracy.
Mechanistic Fragmentation Analysis (Underivatized)
To interpret the mass spectrum of 5-TFMAI, one must synthesize the behavior of the 1-aminoindane core with the electronic effects of the trifluoromethyl (-CF₃) group.
The "Native" Spectrum Profile
The underivatized molecule (Free Base) exhibits a fragmentation pattern driven by the stability of the benzylic carbocation and the electron-withdrawing nature of the CF₃ group.
| m/z Ion | Identity | Mechanistic Origin | Relative Abundance (Est.) |
| 201 | M+• | Molecular Ion.[5][6] Stable due to the aromatic system. | High (60-80%) |
| 200 | [M-H]+ | Base Peak. | 100% |
| 184 | [M-NH₃]+ | Loss of Ammonia. Characteristic of primary amines (benzylic). | Medium (30-50%) |
| 132 | [M-CF₃]+ | Loss of the trifluoromethyl radical. Forms the 1-aminoindane cation. | Low-Medium (10-25%) |
| 115 | Indenyl+ | Loss of CF₃ and NH₃/H. Formation of the indenyl cation. | Medium |
| 69 | CF₃+ | Trifluoromethyl cation. Diagnostic for fluorinated side chains. | Low (<10%) |
Fragmentation Pathway Diagram
The following diagram illustrates the primary electron ionization (EI) pathways. The dominance of the m/z 200 ion is specific to 1-aminoindanes (benzylic amine), distinguishing them from 2-aminoindanes which typically show a base peak at m/z 132 (or equivalent substituted analog) due to different cleavage rules.
Caption: Primary EI fragmentation pathways for 5-TFMAI showing the dominance of alpha-cleavage.
Comparative Analysis: Derivatization Strategies
Analyzing primary amines without derivatization often leads to poor chromatography (tailing peaks) and lower sensitivity. We compare the Native approach against two standard acylation reagents: TFAA (Trifluoroacetic Anhydride) and PFPA (Pentafluoropropionic Anhydride) .
Performance Matrix
| Feature | Native (Underivatized) | TFA-Derivative | PFP-Derivative |
| Reagent | None | Trifluoroacetic Anhydride (TFAA) | Pentafluoropropionic Anhydride (PFPA) |
| Derivative MW | 201 | 297 (+96 Da) | 347 (+146 Da) |
| Chromatography | Poor (Tailing on 5% phenyl columns) | Excellent (Sharp, Gaussian) | Excellent (Sharp, Gaussian) |
| Isomer Resolution | Low (Co-elution with 6-TFMAI likely) | High (Resolves positional isomers) | High |
| Base Peak | m/z 200 | m/z 200 or 228 (depends on cleavage) | m/z 200 or 278 |
| Diagnostic Ion | m/z 201 (M+) | m/z 297 (M+), m/z 69 (CF3) | m/z 347 (M+), m/z 119 (C2F5) |
| Verdict | Screening Only | Recommended for Routine ID | Best for Complex Matrices |
Why Derivatize? (The Causality)
The amide bond formed during acylation reduces the polarity of the amine, preventing interaction with silanol groups in the GC column.
-
TFA Derivatization: The trifluoroacetyl group adds significant mass (MW 297), moving the molecular ion into a cleaner region of the chromatogram.
-
Mechanism: The alpha-cleavage still occurs, but the fragment ions shift. For the TFA derivative, the loss of the trifluoromethyl group from the derivatizing tag (m/z 69) or the ring becomes a competitive pathway.
Validated Experimental Protocol
This protocol uses a "Self-Validating" workflow where an internal standard (IS) confirms extraction efficiency.
Reagents Required:
-
Ethyl Acetate (HPLC Grade)
-
TFAA (Trifluoroacetic Anhydride)
-
Internal Standard: 5-IAI (5-iodo-2-aminoindane) or deuterated amphetamine.
Step-by-Step Workflow
-
Liquid-Liquid Extraction (LLE):
-
Aliquot 500 µL of biological sample (plasma/urine).
-
Add 50 µL Internal Standard.
-
Add 200 µL Carbonate Buffer (pH 9.5) to ensure the amine is in free base form.
-
Add 2 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3000 rpm.
-
-
Evaporation:
-
Transfer organic layer to a clean glass vial.
-
Evaporate to dryness under a stream of Nitrogen at 40°C.
-
-
Derivatization (Acylation):
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Add 50 µL TFAA . Cap immediately.
-
Incubate at 60°C for 20 minutes . (Heat is crucial to ensure complete reaction of the sterically hindered secondary amines if present, though 5-TFMAI is primary).
-
-
Reconstitution:
-
Evaporate excess TFAA/Solvent under Nitrogen.
-
Reconstitute in 100 µL Ethyl Acetate for injection.
-
Workflow Visualization
Caption: Optimized extraction and TFA-derivatization workflow for aminoindane analysis.
References
-
Rose, A. R., et al. (2023).[2] GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Link
-
Cayman Chemical. (n.d.). 1-Aminoindane GC-MS Data and Reference Standards. Cayman Chemical Spectral Library. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Indane Analogs. Link
-
Awad, T., et al. (2003). Isomer Differentiation of Novel Psychoactive Substances Using GC/MS and GC/IR. National Institute of Justice. Link
-
NIST Mass Spectrometry Data Center. 1-Aminoindan Mass Spectrum. NIST Chemistry WebBook. Link
Sources
purity analysis of 5-trifluoromethyl-1-aminoindane using LC-MS
An In-Depth Comparative Guide to the Purity Analysis of 5-Trifluoromethyl-1-aminoindane by LC-MS
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of safety and efficacy. 5-Trifluoromethyl-1-aminoindane (5-TFAI), a compound of interest within the aminoindane class, requires meticulous purity analysis to identify and quantify any impurities that may arise during synthesis or degradation. These impurities, even at trace levels, can impact the pharmacological and toxicological profile of the final drug product.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-TFAI. We will delve into the underlying principles that guide method selection, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in making informed analytical decisions.
The Analytical Challenge: Understanding 5-Trifluoromethyl-1-aminoindane
5-Trifluoromethyl-1-aminoindane is a moderately polar molecule characterized by a primary amine group, making it basic, and a trifluoromethyl group, which significantly increases its lipophilicity and alters its electronic properties[1]. Its molecular formula is C₁₀H₁₀F₃N with a molar mass of 201.19 g/mol [2]. The primary amine makes the compound amenable to reverse-phase chromatography and highly suitable for positive-ion electrospray ionization (ESI) in mass spectrometry. However, this amine group also presents a challenge for Gas Chromatography (GC) due to its polarity and potential for peak tailing, often necessitating a derivatization step[3][4].
The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities at levels typically above 0.1%, making highly sensitive and specific analytical methods essential[5].
Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile technique for pharmaceutical impurity profiling, offering both high-resolution separation and highly sensitive, specific detection[6][7]. It is particularly well-suited for analyzing polar and semi-volatile compounds like 5-TFAI without the need for chemical modification.
Causality Behind the LC-MS Approach
The choice of LC-MS as the primary method is deliberate. The liquid mobile phase is ideal for dissolving and transporting 5-TFAI to the analytical column. A reversed-phase C18 column is selected for its proven ability to retain and separate moderately polar compounds based on their hydrophobic characteristics. The addition of an acid like formic acid to the mobile phase serves a dual purpose: it protonates the basic amine group on 5-TFAI, ensuring good peak shape and retention behavior, and it facilitates efficient ionization in the ESI source[8]. ESI is the ionization technique of choice because it is a soft ionization method that typically yields the intact protonated molecular ion [M+H]⁺, providing immediate molecular weight information crucial for identifying unknown impurities[6][8].
Experimental Workflow: LC-MS Purity Analysis
Caption: LC-MS workflow for 5-TFAI purity analysis.
Detailed Experimental Protocol: LC-MS
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole, QQQ) with an ESI source.
2. Reagents and Materials:
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid, LC-MS grade.
-
5-TFAI reference standard and test sample.
-
Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full Scan (m/z 50-1000) for impurity discovery and targeted MS/MS on suspected impurity masses for structural elucidation.
5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose[5]. This involves assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic resolution[3][4]. For many aminoindanes, its application is conditional upon successful derivatization.
The Derivatization Imperative
Direct GC analysis of 5-TFAI is problematic. The primary amine is polar and can interact with active sites in the injector and on the column, leading to poor peak shape and low response. Derivatization masks this polar group by converting it into a less polar, more volatile derivative[3]. Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) are effective for this purpose[3][4]. This additional step, however, adds complexity and potential for variability to the analytical workflow.
Detailed Experimental Protocol: GC-MS (with Derivatization)
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler.
2. Reagents and Materials:
-
Ethyl chloroformate (ECF).
-
Pyridine.
-
Chloroform.
-
5-TFAI reference standard and test sample.
-
Analytical Column: DB-5MS or similar (30 m x 0.25 mm, 0.25 µm film thickness).
3. Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the 5-TFAI sample in 1 mL of a suitable solvent (e.g., methanol/water).
-
Add 200 µL of pyridine and 100 µL of ECF.
-
Sonicate the mixture for 1-2 minutes to facilitate the reaction.
-
Extract the formed derivative into 500 µL of chloroform.
-
Inject the chloroform layer into the GC-MS.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (m/z 40-550).
Head-to-Head Performance Comparison
The choice between LC-MS and GC-MS is dictated by the specific analytical goals, such as routine quality control versus investigational impurity identification.
Caption: Decision logic for method selection.
Quantitative Data Summary
| Performance Metric | LC-MS (Direct Analysis) | GC-MS (with Derivatization) | Justification & Insights |
| Sample Preparation | Simple (dissolve & inject) | Complex (requires derivatization) | LC-MS offers higher throughput and fewer sources of error. |
| Limit of Quantitation (LOQ) | Typically low ng/mL | Potentially low ng/mL, but can be limited by derivatization efficiency. | LC-MS often provides superior sensitivity for this class of compounds without optimization of reaction yields.[9] |
| Specificity | Very High (Chromatography + Mass) | High (Chromatography + Mass) | LC-MS/MS provides unparalleled specificity by isolating a precursor ion and analyzing its fragments.[6] |
| Impurity Identification | Excellent | Moderate to Poor | LC-MS directly provides the molecular weight of unknowns. GC-MS provides a mass spectrum of a derivative, which complicates structural elucidation.[8] |
| Throughput | High | Low to Medium | The derivatization and extraction steps in the GC-MS protocol significantly increase the analysis time per sample. |
| Robustness | High | Moderate | The derivatization reaction is an additional variable that must be controlled to ensure consistent and reproducible results. |
Conclusion and Recommendation
For the comprehensive purity analysis of 5-trifluoromethyl-1-aminoindane, LC-MS stands out as the superior technique . Its primary advantage lies in its ability to analyze the compound directly, eliminating the complex, time-consuming, and potentially variable step of derivatization required for GC-MS. This direct approach not only enhances sample throughput but also provides clearer, more easily interpretable data for the crucial task of identifying unknown impurities—a fundamental requirement in pharmaceutical development.
While GC-MS remains a powerful tool and could be developed for routine analysis of known impurities, the flexibility, sensitivity, and information-rich output of LC-MS make it the authoritative choice for both investigational and quality control environments tasked with ensuring the purity of 5-TFAI.
References
-
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies Application Note URL: [Link]
-
Title: LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS Source: RASĀYAN Journal of Chemistry URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: GC-MS analysis of eight aminoindanes using three derivatization reagents Source: Journal of Forensic Sciences URL: [Link]
-
Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique Source: Current Pharmaceutical Analysis URL: [Link]
-
Title: GC-MS analysis of eight aminoindanes using three derivatization reagents Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylaminoindane Source: Wikipedia URL: [Link]
-
Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]
-
Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: Molecules URL: [Link]
-
Title: 5-Trifluoromethyl-2-aminoindane Source: PubChem URL: [Link]
-
Title: Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: Sisu@UT URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
-
Title: LC-MS quantitative method validation and performance: an exemplified guide Source: IUPAC URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: TRIFLUOROMETHYLAMINOINDANE Source: GSRS URL: [Link]
-
Title: Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. chimia.ch [chimia.ch]
- 7. eurekaselect.com [eurekaselect.com]
- 8. hpst.cz [hpst.cz]
- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
This guide outlines the safety, operational, and disposal protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine .
As a Senior Application Scientist, I have structured this document to prioritize mechanism-based safety . We do not just list "wear gloves"; we explain why the lipophilic nature of the trifluoromethyl group dictates specific barrier materials.
Chemical Profile & Hazard Identification
Before handling, you must understand the molecule's behavior. This compound combines a basic primary amine with a lipophilic trifluoromethyl (
| Property | Details |
| Chemical Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
| CAS Number | 2514660-75-2 (HCl salt, S-enantiomer); Note: Free base and racemates may vary. |
| Molecular Formula | |
| Physical State | Typically a white to off-white solid (HCl salt) or viscous oil (free base). |
| Core Hazards | Acute Toxicity (Oral/Dermal/Inhalation) , Skin Corrosion/Irritation , Target Organ Toxicity (Liver/Blood) . |
The "Why" Behind the Risk:
The
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not deviate from these standards.
| PPE Category | Requirement | Rationale (Scientific Integrity) |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged handling. | The |
| Respiratory | P100 Particulate Respirator (if solid)OV/AG Cartridge (if in solution/free base) | Amines are respiratory sensitizers. The HCl salt is a dust hazard; the free base releases vapors that are corrosive to mucous membranes. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) + Face Shield (for quantities >1g) | Standard safety glasses are insufficient. Amine vapors can bypass side shields, causing lacrimation and corneal haze (blue vision). |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats absorb liquids, keeping the toxin against your skin. Tyvek repels particulates and incidental splashes. |
Operational Handling Protocol
A. Engineering Controls
-
Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer during weighing to prevent dispersal.
B. Workflow Diagram
The following diagram illustrates the critical decision points during the handling process to minimize exposure.
Figure 1: Safe handling workflow for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, distinguishing between solid salt and liquid free base handling.
C. Step-by-Step Procedure
-
Preparation: Pre-weigh your receiving flask and stopper it. Do not tare the balance with the open reagent bottle.
-
Transfer (Solid):
-
Place the balance inside the hood if possible. If not, weigh into a tared, screw-cap vial inside the hood, close it tightly, and then move to the balance.
-
Never transport an open container of this compound across the lab.
-
-
Transfer (Liquid/Free Base):
-
Use a glass syringe with a long needle.
-
Avoid plastic syringes if using halogenated solvents (DCM/Chloroform), as the combination of amine + solvent can leach plasticizers or swell the plunger.
-
-
Quenching: Upon completion, treat all glassware with a dilute acidic solution (e.g., 1M HCl) to convert any residual free amine to the non-volatile water-soluble salt before washing.
Emergency Response & Spill Management
Immediate Action:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (ethanol/isopropanol), as this increases skin permeability and drives the fluorinated compound deeper into the dermis.
-
Eye Contact: Flush for 15 minutes.
-
Inhalation: Move to fresh air immediately.
Spill Response Logic
Figure 2: Decision tree for spill management. Note that large spills outside a fume hood require immediate evacuation due to volatility and toxicity.
Waste Disposal & Deactivation
Disposal must account for both the amine (toxic) and the fluorine (potential HF generation during incineration).
-
Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) in the waste stream. This can lead to exothermic decomposition.
-
Labeling: Clearly tag waste as "Fluorinated Organic Amine - Toxic."
-
Deactivation (In-Lab):
-
Rinse glassware with 5% HCl. This converts the lipophilic free amine into the hydrophilic hydrochloride salt, reducing volatility and skin absorption risk during cleaning.
-
Collect these rinses in the aqueous acidic waste stream, not the organic stream.
-
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2023). Handling Fluorinated Gases and Reagents. PubChem. Retrieved from
-
EFC Gases & Advanced Materials. (2024). Safety Data Sheet: Fluorinated Organic Intermediates. Retrieved from
-
Purdue University. (2024). Fluorine and Fluorinated Compound Safety Guidelines. Department of Chemistry. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

